Bindschedler's green leuco base
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56921. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZNKGKCSYBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073221 | |
| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-31-0 | |
| Record name | 4,4′-Bis(dimethylamino)diphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(dimethylamino)diphenylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bindschedler's green leuco base | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56921 | |
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| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |
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| Record name | 1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N4-[4-(Dimethylamino)phenyl]-N1,N1-dimethyl-1,4-benzenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZD4PUT25F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bindschedler's green leuco base, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine or bis(4-dimethylaminophenyl)amine, is a colorless or lightly colored crystalline solid. It serves as the reduced, or leuco, form of the vibrant Bindschedler's green dye. This compound is of significant interest in various scientific and industrial fields due to its role as a sensitive chromogenic reagent in analytical chemistry and biochemistry. Its utility is primarily centered on its oxidation to the intensely colored Bindschedler's green, a reaction that can be initiated by chemical or enzymatic means. This transformation forms the basis of numerous colorimetric assays, including those for the detection of peroxidases and other oxidizing agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its use in experimental assays relevant to researchers and professionals in drug development.
Chemical Properties and Data
This compound is an aromatic amine that is readily susceptible to oxidation. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N,N,N',N'-Tetramethyldiaminodiphenylamine; Bis(4-dimethylaminophenyl)amine | [1] |
| Synonyms | Leuco Bindschedler's green | [1] |
| CAS Number | 637-31-0 | [2] |
| Molecular Formula | C₁₆H₂₁N₃ | [2] |
| Molecular Weight | 255.37 g/mol | [2] |
| Appearance | White to gray to red powder/crystal | [1] |
| Melting Point | 119 - 123 °C | [1] |
| Purity | ≥ 98% (by Titration, HPLC) | [1] |
Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving the coupling of N,N-dimethylaniline derivatives. Two common approaches are Ullmann condensation and oxidative coupling.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] For the synthesis of this compound, this would typically involve the reaction of a p-halo-N,N-dimethylaniline with p-amino-N,N-dimethylaniline in the presence of a copper catalyst and a base at elevated temperatures.
Oxidative Coupling
Oxidative coupling reactions can also be employed to synthesize the diphenylamine structure of the leuco base. This method involves the direct coupling of two molecules of an N,N-dimethylaniline derivative in the presence of an oxidizing agent.[5][6]
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Oxidation to Bindschedler's Green
The most critical chemical property of this compound is its facile oxidation to the intensely colored Bindschedler's green dye. This reaction involves the removal of two electrons and two protons (formally a hydride ion, H⁻, and a proton, H⁺), leading to the formation of a conjugated indamine dye system.
Reaction Pathway
The oxidation process can be initiated by various oxidizing agents, including chemical oxidants and enzymatic systems.
Caption: Oxidation of the leuco base to the colored dye.
Experimental Protocols
Horseradish Peroxidase (HRP) Activity Assay
This protocol describes a colorimetric assay to determine the activity of horseradish peroxidase (HRP) using this compound as a chromogenic substrate. The rate of color formation is directly proportional to the HRP activity. A similar assay has been described using the leuco dye DA-64, which also forms Bindschedler's green upon oxidation.[7]
Materials:
-
This compound (or DA-64)
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (50 mM, pH 5.6)
-
Pyruvate oxidase (if starting from pyruvate to generate H₂O₂)
-
Horseradish peroxidase (HRP) standard solutions
-
Microplate reader or spectrophotometer capable of measuring absorbance at 727 nm
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing 50 mM potassium phosphate buffer (pH 5.6), 100 µM MgCl₂, 50 µM this compound, 50 µM thiamin pyrophosphate (TPP), and 0.05 U pyruvate oxidase (if applicable).[7]
-
Initiate the reaction: To the master mix, add 0.25 U of HRP. If not using pyruvate oxidase to generate H₂O₂ in situ, add a suitable concentration of H₂O₂ to initiate the reaction.
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Measure absorbance: Measure the increase in absorbance at 727 nm over time using a microplate reader or spectrophotometer.[7]
-
Calculate activity: Determine the initial rate of the reaction (ΔAbs/min). The HRP activity can be calculated using the molar extinction coefficient of Bindschedler's green at 727 nm.
Experimental Workflow
Caption: Workflow for the HRP activity assay.
Applications in Research and Drug Development
High-Throughput Screening (HTS)
The colorimetric nature of the oxidation of this compound makes it highly suitable for high-throughput screening assays. For instance, it can be used to screen for inhibitors of HRP or other peroxidases. A decrease in the rate of color formation in the presence of a test compound would indicate potential inhibitory activity.
Cytotoxicity Assays
This compound has been utilized in cytotoxicity assays. The principle of such an assay would likely involve the measurement of cellular redox activity, where viable cells reduce a substrate that in turn leads to a color change involving the leuco base.
Biosensors
The enzymatic oxidation of this compound can be integrated into biosensor platforms. For example, an electrode could be modified with HRP, and in the presence of hydrogen peroxide and the leuco base, an electrochemical signal could be generated and correlated to the analyte concentration. Such biosensors could be developed for the detection of H₂O₂ or other metabolites that produce H₂O₂ in an enzymatic reaction.[8][9][10]
Conclusion
This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its straightforward oxidation to a intensely colored product provides a sensitive and reliable method for a variety of analytical and biochemical assays. The ability to couple its oxidation to enzymatic reactions, particularly those involving peroxidases, opens up a wide range of applications in high-throughput screening, diagnostics, and biosensor development. Further research into novel applications and the development of more detailed synthetic protocols will continue to enhance the utility of this important chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free electrochemical biosensor based on green-synthesized reduced graphene oxide/Fe3O4/nafion/polyaniline for ultrasensitive detection of SKBR3 cell line of HER2 breast cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-free electrochemical biosensor based on green-synthesized reduced graphene oxide/Fe3O4/nafion/polyaniline for ultrasensitive detection of SKBR3 cell line of HER2 breast cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fabrication of a New, Low-Cost, and Environment-Friendly Laccase-Based Biosensor by Electrospray Immobilization with Unprecedented Reuse and Storage Performances - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bindschedler's Green Leuco Base: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bindschedler's green leuco base, scientifically known as N,N,N',N'-Tetramethyldiaminodiphenylamine, is a versatile chemical compound with significant applications in dye chemistry and analytical sciences. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pivotal role as a precursor in the formation of the vibrant Bindschedler's green dye. Detailed experimental protocols for its synthesis and oxidation are presented, alongside a discussion of its application in colorimetric assays. This document aims to serve as a valuable resource for researchers and professionals utilizing this compound in their work.
Chemical Structure and Identification
This compound is a diphenylamine derivative characterized by the presence of two dimethylamino groups at the para positions of the phenyl rings. This structure is fundamental to its chemical reactivity, particularly its ability to undergo oxidation to form a stable, colored radical cation.
Systematic IUPAC Name: N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine[1]
Synonyms:
-
Bis(4-dimethylaminophenyl)amine[2]
-
Leuco Bindschedler's Green[2]
-
N,N,N',N'-Tetramethyldiaminodiphenylamine[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 637-31-0[2] |
| Molecular Formula | C16H21N3[3][4] |
| Molecular Weight | 255.37 g/mol [3][4] |
| PubChem CID | 69473[2] |
| MDL Number | MFCD00059291[2] |
Physicochemical Properties
This compound is a solid compound that is sensitive to air and light, necessitating proper storage conditions to prevent premature oxidation.
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid, powder to crystal[2] |
| Color | White to gray to red[2] |
| Melting Point | 119 - 123 °C[2] |
| Solubility | Slightly soluble in cold water, more so in hot water; Soluble in alcohol and chloroform. |
| Purity | ≥ 98% (Assay by titration, HPLC)[2] |
| Storage Conditions | Store at room temperature, protected from light and air.[1] |
Experimental Protocols
Synthesis of this compound
Hypothetical Protocol (for illustrative purposes):
-
Reactants: 4-bromo-N,N-dimethylaniline and N,N-dimethyl-p-phenylenediamine.
-
Catalyst: A copper-based catalyst, such as copper(I) iodide.
-
Base: A strong base, such as potassium carbonate.
-
Solvent: A high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine 4-bromo-N,N-dimethylaniline, N,N-dimethyl-p-phenylenediamine, copper(I) iodide, and potassium carbonate in a round-bottom flask.
-
Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Oxidation to Bindschedler's Green
The defining characteristic of this compound is its facile oxidation to the intensely colored Bindschedler's green. This transformation involves the removal of one electron to form a stable radical cation. Various oxidizing agents can effect this change.
Protocol for Oxidation:
-
Materials:
-
This compound
-
Oxidizing agent (e.g., potassium permanganate, ceric ammonium nitrate, or silver nitrate)
-
Solvent (e.g., dilute acidic aqueous solution or an organic solvent like acetonitrile)
-
-
Procedure:
-
Dissolve a small amount of this compound in the chosen solvent.
-
Add a solution of the oxidizing agent dropwise while stirring.
-
Observe the immediate formation of the characteristic deep green color of the Bindschedler's green cation.
-
The reaction is typically rapid and proceeds at room temperature.
-
Applications in Colorimetric Assays
The distinct color change upon oxidation makes this compound a valuable indicator in various analytical applications, particularly in colorimetric assays for the detection of oxidizing agents.[2]
Principle of a Colorimetric Assay
The assay is based on the redox reaction between the colorless leuco base and an analyte with oxidizing properties. The intensity of the resulting green color is directly proportional to the concentration of the oxidizing agent, which can be quantified spectrophotometrically.
Caption: Experimental workflow for a colorimetric assay.
Example: Determination of Permanganate
This compound can be used for the sensitive colorimetric determination of permanganate ions in solution.
Experimental Protocol:
-
Reagents and Equipment:
-
Standard solution of potassium permanganate (KMnO4)
-
Solution of this compound in a suitable solvent (e.g., 0.1% w/v in ethanol)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of standard solutions of KMnO4 of known concentrations.
-
To a fixed volume of each standard solution (and a blank), add a specific volume of the this compound solution.
-
Allow the reaction to proceed for a set amount of time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for Bindschedler's green.
-
Construct a calibration curve by plotting absorbance versus the concentration of the KMnO4 standards.
-
Measure the absorbance of the unknown sample under the same conditions and determine its concentration from the calibration curve.
-
Signaling Pathways and Logical Relationships
The utility of this compound in assays is a direct consequence of a simple, yet robust, chemical transformation. The logical relationship can be depicted as a stimulus-response pathway.
Caption: Logical pathway of the colorimetric reaction.
Conclusion
This compound is a compound of significant interest due to its straightforward conversion to a highly colored and stable product. This property has been effectively harnessed in the development of colorimetric assays for various oxidizing agents. While detailed synthetic procedures require further exploration from specialized chemical literature, the principles of its synthesis and its application in analytical chemistry are well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
The Principle of Bindschedler's Green Leuco Base Colorimetric Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bindschedler's green leuco base is a versatile chromogenic substrate utilized in a variety of colorimetric assays. Its core principle lies in the oxidative transformation of a colorless leuco form into a stable, intensely colored indamine dye, Bindschedler's green. This reaction, often catalyzed by peroxidases in the presence of hydrogen peroxide, provides a robust and sensitive method for the quantification of enzyme activity, peroxide concentrations, or coupled enzymatic reactions. This guide delves into the fundamental principles, reaction mechanisms, quantitative data, and experimental protocols associated with the this compound colorimetric reaction.
Core Principle and Reaction Mechanism
The colorimetric reaction of this compound, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine, is predicated on its oxidation.[1] The leuco (colorless) form of the molecule acts as an electron donor. In the presence of an oxidizing agent, it undergoes a two-electron oxidation to form the highly conjugated and intensely colored Bindschedler's green dye.
A common application of this principle is in enzymatic assays involving horseradish peroxidase (HRP).[2] In this system, hydrogen peroxide (H₂O₂) acts as the oxidizing substrate for HRP. The enzyme, in turn, facilitates the transfer of electrons from the this compound to H₂O₂, resulting in the formation of the colored dye and water.
The overall reaction can be summarized as follows:
This compound (colorless) + H₂O₂ --(Peroxidase)--> Bindschedler's Green (colored) + 2H₂O
The resulting Bindschedler's green is a stable indamine dye with a strong absorbance in the visible spectrum, allowing for accurate spectrophotometric quantification.[2]
Reaction Pathway
The formation of Bindschedler's green can be conceptualized as an oxidative coupling reaction. The process involves the initial oxidation of the leuco base to a radical cation intermediate. This is followed by a coupling reaction and further oxidation to yield the final stable, colored indamine dye.
Caption: General workflow of the this compound colorimetric reaction.
Quantitative Data
The quantitative analysis of the Bindschedler's green colorimetric reaction relies on the spectrophotometric measurement of the colored product. Key parameters for this analysis are summarized in the table below.
| Parameter | Value | Notes |
| Analyte | Bindschedler's Green (oxidized form) | The colored indamine dye product. |
| Synonyms for Leuco Base | Bis(4-dimethylaminophenyl)amine, Leuco Bindschedler's Green, N,N,N',N'-Tetramethyldiaminodiphenylamine | [1] |
| Molecular Formula (Leuco Base) | C₁₆H₂₁N₃ | [1] |
| Molecular Weight (Leuco Base) | 255.37 g/mol | [1] |
| Appearance (Leuco Base) | White to gray to red powder/crystal | [1] |
| Maximum Absorbance (λmax) | ~727 nm | In a coupled enzymatic assay with pyruvate oxidase and horseradish peroxidase.[2] |
| Molar Extinction Coefficient (ε) of an Intermediate | 9,800 M⁻¹cm⁻¹ at 550 nm | This value is for the radical cation of N,N-dimethyl-p-phenylenediamine (DPD+), a related intermediate.[3] The ε for the final Bindschedler's green product at ~727 nm is not readily available in the literature. |
Experimental Protocols
The following is a detailed methodology for a coupled enzymatic assay that utilizes the this compound reaction for the quantification of pyruvate. This protocol is adapted from a high-throughput screening application for D-glycerate dehydratase activity.[2]
Principle of the Coupled Assay
This assay quantitatively measures pyruvate concentration through a two-step enzymatic reaction that results in the formation of Bindschedler's green.
-
Pyruvate Oxidase (POX): In the presence of phosphate and oxygen, POX catalyzes the oxidative decarboxylation of pyruvate to acetyl phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂).
-
Horseradish Peroxidase (HRP): The H₂O₂ produced in the first step is then used by HRP to oxidize the leuco dye (in this case, a precursor that forms this compound in situ or a direct equivalent) to the colored Bindschedler's green.
The intensity of the green color, measured at 727 nm, is directly proportional to the initial amount of pyruvate in the sample.
Caption: Workflow of the coupled enzymatic assay for pyruvate detection.
Reagents and Master Mix Preparation
-
Master Mix Components:
-
50 mM Potassium phosphate buffer, pH 5.6
-
100 µM MgCl₂
-
50 µM DA-64 (leuco dye precursor to Bindschedler's green)
-
50 µM Thiamin pyrophosphate (TPP)
-
0.05 U Pyruvate oxidase (POX)
-
0.25 U Horseradish peroxidase (HRP)
-
-
Preparation:
-
Prepare a master mix containing all the above components in the specified concentrations.
-
The volume of the master mix should be calculated based on the number of samples and standards to be analyzed.
-
Assay Procedure
-
Sample Preparation: Prepare pyruvate standards of known concentrations and the unknown samples in a suitable buffer.
-
Reaction Initiation: Add an appropriate volume of the master mix to each well of a microplate containing the pyruvate standards and samples.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reactions to proceed.
-
Measurement: Measure the absorbance of each well at 727 nm using a microplate reader.[2]
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the pyruvate standards against their concentrations. Determine the pyruvate concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Note on Cellular Extracts: When working with crude cell extracts, cellular components like NADH can interfere with the assay by reducing the formed Bindschedler's green back to its leuco form.[2] Pre-treatment steps, such as the addition of lactate dehydrogenase (LDH) to consume NADH, may be necessary to mitigate this interference.[2]
Applications in Research and Development
The this compound colorimetric reaction is a valuable tool in various research and development areas:
-
Enzyme Assays: As demonstrated, it is highly effective for quantifying the activity of peroxidases and can be coupled to other enzymatic reactions that produce or consume hydrogen peroxide.
-
High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it suitable for HTS of enzyme inhibitors or for directed evolution of enzymes.[2]
-
Quantification of Analytes: It can be used to measure the concentration of various analytes, such as glucose (in conjunction with glucose oxidase), lactate (with lactate oxidase), and pyruvate.
-
Antioxidant Assays: The reaction can be adapted to assess the antioxidant capacity of compounds by measuring their ability to inhibit the oxidation of the leuco base.
-
Immunoassays: In enzyme-linked immunosorbent assays (ELISA), HRP is a common enzyme label, and this compound can serve as a chromogenic substrate for signal detection.
Conclusion
The colorimetric reaction of this compound offers a sensitive, reliable, and versatile platform for a wide range of analytical applications. Its core principle of oxidative color change, particularly when coupled with enzymatic reactions, provides a robust method for quantification. The detailed protocol and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this powerful analytical tool in their work. Further characterization of the molar extinction coefficient of the final Bindschedler's green product would be beneficial for direct quantification without the need for a standard curve in certain applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindschedler's green leuco base, chemically known as N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine, is a crucial intermediate in the synthesis of Bindschedler's green, a dye belonging to the indamine class. The leuco form is the colorless, reduced state of the dye. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, detailing the reaction mechanism, experimental protocols, and relevant quantitative data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, dye chemistry, and related fields.
Synthesis Overview
The most common and historically significant method for the synthesis of this compound involves the oxidative coupling of N,N-dimethyl-p-phenylenediamine with N,N-dimethylaniline. This reaction proceeds through the formation of a reactive intermediate that subsequently undergoes electrophilic substitution.
Reaction Signaling Pathway
The synthesis can be visualized as a multi-step process initiated by the oxidation of N,N-dimethyl-p-phenylenediamine.
Caption: Synthesis pathway of this compound.
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 |
| Potassium Dichromate | K₂Cr₂O₇ | 294.18 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Sodium Hydroxide | NaOH | 40.00 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
Preparation of the Reaction Mixture:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.6 g (0.1 mol) of N,N-dimethyl-p-phenylenediamine in 200 mL of dilute hydrochloric acid (1:10 v/v).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Oxidation:
-
Slowly add a solution of 9.8 g (0.033 mol) of potassium dichromate in 100 mL of water from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for another 15 minutes.
-
-
Coupling Reaction:
-
Add 12.1 g (0.1 mol) of N,N-dimethylaniline to the reaction mixture.
-
Continue to stir the mixture vigorously at 0-5 °C for 2 hours. The color of the reaction mixture will gradually change.
-
-
Isolation of the Product:
-
Make the solution alkaline by the slow addition of a 20% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude this compound.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is colorless.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethanol and water to obtain a purified, crystalline solid.
-
Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| N,N-dimethyl-p-phenylenediamine | 13.6 g (0.1 mol) |
| N,N-dimethylaniline | 12.1 g (0.1 mol) |
| Potassium Dichromate | 9.8 g (0.033 mol) |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 2.5 hours |
| Product Characteristics | |
| Theoretical Yield | 25.54 g |
| Typical Actual Yield | 19.1 - 21.7 g (75-85%) |
| Melting Point | 121-123 °C |
| Appearance | Colorless to pale gray crystals |
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of this compound. By providing comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow, this document aims to facilitate the successful and efficient preparation of this important chemical intermediate for researchers and professionals in the field. Adherence to the specified reaction conditions and purification procedures is crucial for obtaining a high yield and purity of the final product.
A Technical Guide to the Mechanism and Application of Bindschedler's Green Leuco Base
Abstract: This document provides a comprehensive technical overview of Bindschedler's green leuco base (BGLB), a versatile chromogenic substrate. The core of its utility lies in a reversible oxidation-reduction mechanism, transitioning from a colorless "leuco" state to an intensely colored green compound upon oxidation. This guide details this mechanism, with a particular focus on its application in enzyme-linked assays, specifically those utilizing horseradish peroxidase (HRP). We present quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to support researchers, scientists, and drug development professionals in leveraging BGLB for sensitive and accurate analytical determinations.
Introduction to this compound
This compound, chemically known as N,N,N',N'-Tetramethyldiaminodiphenylamine or Bis(4-dimethylaminophenyl)amine, is the reduced, colorless precursor to the Bindschedler's green dye.[1] Its primary value in research and diagnostics stems from its ability to act as a highly sensitive indicator in redox reactions.[2] The transformation from its colorless state to a vibrant green upon oxidation allows for straightforward colorimetric quantification of various analytes and enzymatic activities.[2][3] Due to its sensitivity to air and light, proper storage under an inert gas in cool, dark conditions is recommended to maintain its integrity.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₁N₃ | [4][5][6] |
| Molecular Weight | 255.37 g/mol | [4][5][6] |
| CAS Number | 637-31-0 | [4][5][6] |
| Appearance | White solid | [4] |
| Purity | ≥98.0% | [4] |
| Melting Point | 121 °C | [4] |
| Synonyms | Leuco Bindschedler's Green, Bis(4-dimethylaminophenyl)amine | [1] |
| Storage Conditions | Air and light sensitive; store in a cool, dark place (<15°C) | [4] |
Core Mechanism of Action: Oxidation-Reduction
The fundamental mechanism of this compound is a straightforward and reversible redox reaction. In its reduced (leuco) form, the molecule is colorless. When exposed to an oxidizing agent, it undergoes a two-electron oxidation to form the stable, intensely colored Bindschedler's green cation, which exhibits a strong absorbance maximum. This color change serves as a visual and spectrophotometric endpoint for analytical measurements. Conversely, the colored form can be reduced back to its colorless leuco state.
References
- 1. This compound | 637-31-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
In-Depth Technical Guide: Safety and Handling of Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Bindschedler's Green Leuco Base (CAS No. 637-31-0), also known as 4,4'-Bis(dimethylamino)diphenylamine. The following sections detail the known hazards, proper handling procedures, and emergency measures to ensure the safe use of this compound in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a solid organic compound with the following identifiers and physical characteristics:
| Property | Value |
| Chemical Name | 4,4'-Bis(dimethylamino)diphenylamine |
| Synonyms | This compound, Leuco Bindschedler's Green, N,N,N',N'-Tetramethyldiaminodiphenylamine |
| CAS Number | 637-31-0[1] |
| Molecular Formula | C₁₆H₂₁N₃[2][3] |
| Molecular Weight | 255.36 g/mol [2] |
| Appearance | White to gray to red powder or crystal[3] |
| Melting Point | 119 - 123 °C[3] |
| Purity | ≥ 98%[3] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Signal Word: Warning[2]
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
3.1. Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
3.2. Storage:
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.
-
Sensitivities: The compound is reported to be air and light sensitive.[4] Store away from direct light and ensure the container is sealed to prevent air exposure. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products such as carbon oxides and nitrogen oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.
Experimental Protocols
-
OECD Guideline 404: Acute Dermal Irritation/Corrosion
-
OECD Guideline 405: Acute Eye Irritation/Corrosion
-
OECD Guideline 402: Acute Dermal Toxicity
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test (for aquatic toxicity)
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency first-aid response for exposure to this compound.
References
Bindschedler's Green Leuco Base: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Bindschedler's Green Leuco Base
This compound is a triphenylmethane dye derivative that, in its reduced, or "leuco," form, is colorless.[2] Upon oxidation, it is converted to the intensely colored Bindschedler's green. This reversible color change is the basis for its application in various analytical methods and as an indicator.[1][2] Understanding its solubility is paramount for its effective use in solution-based systems, while knowledge of its stability is crucial for ensuring the reliability and shelf-life of reagents and products containing this compound.
Solubility of this compound
As of the latest literature review, specific quantitative data on the solubility of this compound in various solvents is not available. One chemical database explicitly states "Solubility, No data available"[3]. However, the solubility of the related compound, leucomalachite green, is reported as "Very soluble in benzene, ethyl ether," suggesting that this compound is likely to be soluble in organic solvents.
Anticipated Solubility Profile
Based on the chemical structure of this compound and the properties of similar leuco dyes, a qualitative solubility profile can be anticipated. This information is crucial for selecting appropriate solvents for its application and analysis.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Anticipated Solubility |
| Non-polar Organic | Hexane, Toluene, Benzene | Likely Soluble |
| Polar Aprotic Organic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble |
| Polar Protic Organic | Methanol, Ethanol | Likely Soluble |
| Aqueous | Water, Buffers | Likely Insoluble to Sparingly Soluble |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following protocol is a general guideline that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array)[4][5]
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A typical method for related leuco dyes involves a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer.[4]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved this compound in the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
-
Stability of this compound
The stability of this compound is a critical parameter, as its degradation, primarily through oxidation to the colored form, can lead to inaccurate results in analytical applications and a shortened shelf-life of products.[1]
Factors Affecting Stability
The primary factor affecting the stability of this compound is oxidation . Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The presence of oxidizing agents will also lead to its rapid conversion to the colored Bindschedler's green.
Caption: Factors leading to the degradation of this compound.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis studies
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Thermostatically controlled oven for thermal stress
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector[4][5][8]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for identifying and characterizing degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
-
Elucidate the degradation pathway based on the identified products.
-
Caption: Workflow for forced degradation studies of this compound.
Conclusion
While there is a notable lack of publicly available quantitative data on the solubility of this compound, this guide provides the necessary framework for researchers and drug development professionals to determine these critical parameters. The stability of this compound is primarily compromised by oxidation, a process that can be systematically investigated through forced degradation studies. The experimental protocols and analytical methodologies outlined herein will enable the generation of robust data, facilitating the effective and reliable application of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Leuco dye - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. HPLC determination and MS confirmation of malachite green, gentian violet, and their leuco metabolite residues in channel catfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]
- 8. fsis.usda.gov [fsis.usda.gov]
An In-Depth Technical Guide to Bindschedler's Green: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bindschedler's green is a historically significant indamine dye, first described by the Swiss chemist Robert Bindschedler in 1883. Its formation through the oxidative coupling of N,N-dimethyl-p-phenylenediamine serves as a classic example in dye chemistry. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic protocols for Bindschedler's green. It includes a translation and analysis of the original experimental procedures, alongside modern analytical data, to offer a complete resource for researchers.
Discovery and Historical Context
In the late 19th century, the burgeoning field of synthetic dyes was a hotbed of chemical innovation. It was in this context that Robert Bindschedler, a chemist at the chemical company Bindschedler & Busch in Basel, Switzerland, investigated the oxidation products of aromatic amines. In his 1883 publication in the "Berichte der deutschen chemischen Gesellschaft," titled "Ueber die Oxydation von Dimethyl-p-phenylendiamin" (On the Oxidation of Dimethyl-p-phenylenediamine), he detailed the formation of a vibrant green dye upon the oxidation of N,N-dimethyl-p-phenylenediamine. This compound, which became known as Bindschedler's green, is a notable early example of an indamine dye.
Historically, the discovery was significant as it contributed to the fundamental understanding of dye chemistry and the development of new synthetic colorants. While Bindschedler's green itself did not achieve widespread commercial success as a textile dye, its formation is intrinsically linked to the synthesis of the commercially important thiazine dye, Methylene Blue, where a derivative of Bindschedler's green acts as a key intermediate.
Chemical Properties and Structure
Bindschedler's green is the cation of the salt formed from the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. The colored species is a resonance-stabilized radical cation. The structure of the leuco (colorless) base and the colored cationic form are presented below.
Table 1: Physicochemical Properties of Bindschedler's Green Leuco Base
| Property | Value | Reference |
| CAS Number | 637-31-0 | [1][2][3] |
| Molecular Formula | C₁₆H₂₁N₃ | [4][5] |
| Molecular Weight | 255.37 g/mol | [4] |
| Appearance | White to gray to red powder/crystal | [4] |
| Melting Point | 119 - 123 °C | [4] |
Experimental Protocols
Original Synthesis by Robert Bindschedler (1883)
The following is a translation and modernization of the experimental protocol described by Robert Bindschedler in his 1883 publication.
Objective: To synthesize Bindschedler's green by the oxidation of N,N-dimethyl-p-phenylenediamine.
Materials:
-
N,N-dimethyl-p-phenylenediamine
-
Dilute sulfuric acid
-
Lead dioxide (PbO₂) or a solution of ferric chloride (FeCl₃)
-
Sodium chloride (NaCl)
-
Ethanol
Procedure:
-
A solution of N,N-dimethyl-p-phenylenediamine is prepared in dilute sulfuric acid.
-
To this solution, an oxidizing agent is added. Bindschedler described the use of either a suspension of lead dioxide or a solution of ferric chloride. The addition is performed gradually with stirring.
-
A deep green coloration is observed, indicating the formation of Bindschedler's green.
-
To isolate the dye, sodium chloride is added to the solution, which precipitates the dye as its chloride salt.
-
The green precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.
Observations reported by Bindschedler:
-
The green dye is sparingly soluble in cold water but more soluble in hot water.
-
The addition of a reducing agent, such as sulfurous acid, readily decolorizes the solution, reforming the leuco base.
Modern Synthesis of this compound
A common modern approach to synthesize the leuco base of Bindschedler's green involves the reductive coupling of N,N-dimethyl-4-nitrosoaniline with N,N-dimethylaniline.
Experimental Workflow:
Spectroscopic Data
UV-Visible Spectroscopy
The colored form of Bindschedler's green exhibits a strong absorption in the visible region of the electromagnetic spectrum. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
Table 2: UV-Visible Absorption Data for Bindschedler's Green Cation
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| ~725 nm | Not explicitly found in searches | Aqueous solution |
Note: The exact λmax and molar extinction coefficient can vary depending on the solvent and counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR of this compound (C₁₆H₂₁N₃): A reference to the ¹H NMR spectrum of the leuco base (CAS 637-31-0) is available in chemical databases.[6] The spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the dimethylamino groups.
¹³C NMR of this compound: Detailed ¹³C NMR data for the leuco base was not found in the performed searches. However, one would expect to see distinct signals for the aromatic carbons and the methyl carbons.
NMR of the Paramagnetic Bindschedler's Green Cation: Obtaining well-resolved NMR spectra of the colored, paramagnetic cation of Bindschedler's green is challenging due to signal broadening. Specialized techniques may be required for its characterization by NMR.
Signaling Pathways and Logical Relationships
The formation and reactions of Bindschedler's green can be represented as a simple logical relationship.
Conclusion
Bindschedler's green remains a compound of significant pedagogical and historical importance in the field of dye chemistry. Its discovery by Robert Bindschedler was a step forward in understanding the synthesis of colored organic molecules from simple aromatic precursors. This guide has provided a detailed account of its history, original and modern synthetic approaches, and available analytical data. For researchers in drug development and related fields, the chemistry of Bindschedler's green and its derivatives can offer insights into the design of redox-active molecules and chromophores.
References
- 1. BINDSCHEDLER'S GREEN | 637-31-0 [amp.chemicalbook.com]
- 2. Bindschedler's Green, Leuco Base | CAS 637-31-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemwhat.com [chemwhat.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 637-31-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. BINDSCHEDLER'S GREEN(637-31-0) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Bindschedler's Green Leuco Base: Properties, Applications, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindschedler's green leuco base, a derivative of diphenylamine, is a colorless or light-colored compound that serves as a precursor to the intensely colored Bindschedler's green dye. Its utility in various scientific and industrial applications stems from its ability to undergo a color-producing oxidation reaction. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, key applications in analytical chemistry and biochemistry, and detailed experimental protocols for its use.
Chemical Identity and Synonyms
This compound is chemically known as 4,4'-Bis(dimethylamino)diphenylamine.[1] Its unique structure, featuring two dimethylamino groups on separate phenyl rings linked by a secondary amine, is central to its function as a leuco dye.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 637-31-0[2][3][4][5] |
| Molecular Formula | C₁₆H₂₁N₃[3][5] |
| Molecular Weight | 255.37 g/mol [3][5] |
| Synonyms | Bis(4-dimethylaminophenyl)amine[5], Leuco Bindschedler's Green[5], N,N,N',N'-Tetramethyldiaminodiphenylamine[5], 4,4'-Bis(dimethylamino)diphenylamine[1], N1-(4-(Dimethylamino)phenyl)-N4,N4-dimethylbenzene-1,4-diamine[6] |
Core Applications and Principles
The primary utility of this compound lies in its oxidation to the vibrant Bindschedler's green dye. This transformation forms the basis of several analytical methods. The reaction is typically initiated by an oxidizing agent or an enzymatic system that facilitates the removal of electrons, leading to the formation of a conjugated system that absorbs light in the visible spectrum.
Colorimetric Detection of Hemoglobin
This compound can be employed in the quantitative microdetermination of hemoglobin and other heme compounds.[7] The heme group in hemoglobin exhibits peroxidase-like activity, catalyzing the oxidation of the leuco base by hydrogen peroxide. The resulting color intensity is directly proportional to the concentration of hemoglobin.
Peroxidase Activity Assays
The principle of enzyme-catalyzed oxidation makes this compound a suitable substrate for assaying peroxidase activity. In the presence of hydrogen peroxide, peroxidases facilitate the conversion of the colorless leuco base to the colored dye, allowing for spectrophotometric quantification of enzyme activity.
Analytical Determination of Malachite Green and its Leuco Form in Food Safety
In the aquaculture industry, malachite green has been used as an antifungal and antiprotozoal agent. However, due to its potential carcinogenicity, its use in food-producing animals is prohibited in many countries. Malachite green is readily metabolized to its leuco form, which can persist in the tissues of treated fish.[8] Analytical methods, therefore, often require the determination of both malachite green and its leuco base (leucomalachite green). These methods typically involve the extraction of both compounds from the sample matrix, followed by an oxidation step to convert the leuco form to the colored form for unified detection, often by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[9][10]
Experimental Protocols
General Protocol for Electrochemical Oxidation of Leuco Bases
This protocol provides a general framework for the electrochemical oxidation of leuco bases, including this compound, to their corresponding colored forms. This method can be adapted for synthetic purposes or as part of an analytical workflow.
Materials:
-
This compound
-
Sulfuric acid
-
Acetic acid (optional, for crystalline product)
-
Sodium hydroxide (for neutralization)
-
Electrolytic cell with anode and cathode compartments
-
Carbon electrodes
-
Power supply
Procedure:
-
Dissolve the leuco base (e.g., 50 grams) in sulfuric acid (e.g., 110 grams). Acetic acid can be added to promote the formation of a crystalline dye product.[11]
-
Dilute the acidic solution with water to the desired volume (e.g., 1200 cc) and place it in the anode compartment of the electrolytic cell.[11]
-
Apply an electric current (e.g., 15 amperes) through the cell for a sufficient duration (e.g., 2 hours) to achieve complete oxidation. The temperature should be maintained at a constant level (e.g., 55°C).[11]
-
Following the electrolysis, neutralize the solution with sodium hydroxide to precipitate the carbinol base of the dye.[11]
-
The precipitated dye can then be collected by filtration, washed, and dried.[11]
Diagram 1: Electrochemical Oxidation Workflow
Caption: Workflow for the electrochemical oxidation of this compound.
HPLC Method for the Determination of Malachite Green and Leucomalachite Green in Fish Tissue
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of malachite green and its leuco form in fish tissue. This method is crucial for monitoring illegal veterinary drug residues in seafood.
Materials and Equipment:
-
Homogenized fish tissue
-
Acetonitrile
-
Ammonium acetate buffer
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation
-
Solid-phase extraction (SPE) cartridges (e.g., alumina and propylsulfonic acid)
-
HPLC system with a UV-Vis detector
Procedure:
-
Extraction:
-
Weigh 2.00 ± 0.02 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of acetonitrile and approximately 1 g of anhydrous magnesium sulfate.
-
Vortex mix for approximately 1 minute.
-
Centrifuge to separate the layers.
-
-
Oxidation:
-
Transfer the acetonitrile extract to a new tube.
-
Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to quantitatively oxidize the leucomalachite green to malachite green.[10]
-
-
Clean-up:
-
Perform a solid-phase extraction (SPE) clean-up using alumina and propylsulfonic acid cartridges to remove interfering matrix components.
-
-
HPLC Analysis:
-
Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
Separation is typically achieved on a C18 column.
-
Detection is performed at the wavelength of maximum absorbance for malachite green (approximately 618-620 nm).[9]
-
Diagram 2: Analytical Workflow for Malachite Green and Leuco Base in Fish
References
- 1. Amine oxidation. Part 13. Electrochemical oxidation of some substituted tertiary alkylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. helvia.uco.es [helvia.uco.es]
- 7. Spectrophotometric determination of hemoglobin and oxyhemoglobin in whole hemolyzed blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Basic Applications of Bindschedler's Green Leuco Base in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bindschedler's green leuco base (BG L B), systematically known as N,N,N',N'-tetramethyl-4,4'-diaminodiphenylamine, is a versatile chemical compound with significant applications in analytical chemistry.[1] Its primary utility lies in its function as a redox indicator and a chromogenic reagent for the spectrophotometric determination of various oxidizing agents.[1] This technical guide provides a comprehensive overview of the fundamental applications of this compound, with a focus on its role in quantitative analysis. Detailed experimental protocols, a summary of its analytical performance, and visual representations of the underlying chemical principles and workflows are presented to facilitate its practical implementation in research and development settings.
Introduction
This compound is the reduced, colorless form of the intensely colored Bindschedler's green dye. The core principle of its application in analytical chemistry is its oxidation by an analyte of interest, which results in the formation of the colored dye. The intensity of the resulting color is directly proportional to the concentration of the oxidizing agent, a relationship that can be quantified using spectrophotometry. This property makes it a valuable tool for the detection and quantification of trace amounts of various substances. Beyond its use as a chromogenic reagent, it also serves as a precursor in the synthesis of dyes for the textile and paper industries and has found applications in cosmetic formulations.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for its proper storage, handling, and application in experimental settings.
| Property | Value |
| Synonyms | Bis(4-dimethylaminophenyl)amine, Leuco Bindschedler's green, N,N,N',N'-Tetramethyldiaminodiphenylamine |
| CAS Number | 637-31-0 |
| Molecular Formula | C₁₆H₂₁N₃ |
| Molecular Weight | 255.37 g/mol [1] |
| Appearance | White to gray or reddish crystalline powder[1] |
| Melting Point | 119-123 °C[1] |
| Purity | ≥ 98% (HPLC, Titration)[1][2] |
| Storage Conditions | Store at room temperature, protected from light and air[2] |
Table 1: Physicochemical Properties of this compound.
Core Application: Spectrophotometric Determination of Oxidizing Agents
The most prominent application of this compound in a laboratory setting is in the quantitative analysis of oxidizing agents. The fundamental reaction involves the oxidation of the leuco base to the colored Bindschedler's green cation, which exhibits strong absorbance in the visible region of the electromagnetic spectrum.
Chemical Principle
The leuco form of the dye is a stable, colorless compound. In the presence of an oxidizing agent (e.g., free chlorine, permanganate), it undergoes a two-electron oxidation to form the intensely colored Bindschedler's green. The resulting chromophore is a resonance-stabilized cation, which is responsible for its characteristic color.
Caption: Oxidation of colorless this compound to the colored Bindschedler's green dye.
Analytical Performance
The efficacy of an analytical method is determined by several key performance indicators. While specific data for Bindschedler's Green can be sparse in readily available literature, the performance characteristics of analogous spectrophotometric reagents provide a benchmark for expected performance.
| Parameter | Description | Typical Value/Range |
| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the colored species (Bindschedler's Green) exhibits the highest absorbance. | ~600-620 nm (Estimated based on similar dyes) |
| Molar Absorptivity (ε) | A measure of how strongly the colored species absorbs light at λmax. Higher values indicate greater sensitivity. | Data not readily available. For comparison, Malachite Green has a molar absorptivity of approximately 148,900 L·mol⁻¹·cm⁻¹ at 617 nm. |
| Linear Range | The concentration range over which the absorbance is directly proportional to the analyte concentration (adherence to Beer's Law). | Dependent on experimental conditions. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Dependent on experimental conditions. |
| Stability of Colored Product | The duration for which the colored product remains stable, allowing for accurate measurements. | Generally stable for a sufficient period for analysis. |
Table 2: Analytical Performance Characteristics.
Experimental Protocols
The following section provides a representative experimental protocol for the spectrophotometric determination of free chlorine in aqueous samples using this compound. This protocol is based on the general principles of colorimetric analysis for chlorine and should be optimized for specific applications.
Reagents and Materials
-
This compound (BG L B), ≥ 98% purity
-
Ethanol, ACS grade
-
Phosphate buffer solution (pH 6.5)
-
Standard chlorine solution (e.g., from sodium hypochlorite, standardized)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
Preparation of Reagents
-
This compound Stock Solution (e.g., 0.05% w/v): Accurately weigh 50 mg of BG L B and dissolve it in 100 mL of ethanol. Store in a dark, airtight container. This solution should be prepared fresh weekly.
-
Phosphate Buffer (0.5 M, pH 6.5): Prepare by mixing appropriate volumes of 0.5 M monobasic potassium phosphate and 0.5 M dibasic sodium phosphate. Adjust pH as necessary.
-
Standard Chlorine Solutions: Prepare a series of standard chlorine solutions by diluting a standardized stock solution with deionized water. Concentrations should span the expected range of the samples.
Experimental Workflow
The general workflow for the spectrophotometric determination of an oxidizing agent using this compound is outlined below.
Caption: A generalized workflow for a spectrophotometric assay using this compound.
Assay Procedure
-
Sample and Standard Preparation: Pipette a defined volume (e.g., 5 mL) of each standard chlorine solution and the unknown sample into separate test tubes. Prepare a blank using deionized water.
-
Buffering: To each tube, add a specific volume (e.g., 0.5 mL) of the phosphate buffer solution (pH 6.5) and mix well.
-
Color Development: Add a small volume (e.g., 0.2 mL) of the this compound stock solution to each tube. Mix thoroughly and allow the color to develop for a fixed period (e.g., 10 minutes) at room temperature, protected from direct light.
-
Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax (e.g., around 610 nm). Zero the instrument using the blank solution. Measure the absorbance of each standard and the unknown sample.
-
Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Conclusion
This compound is a valuable and versatile chromogenic reagent for the spectrophotometric determination of oxidizing agents. Its primary advantages include the stability of the reagent and the intense color formation upon oxidation, leading to high sensitivity. The experimental protocol outlined in this guide provides a solid foundation for the application of this compound in various research and analytical settings. Further optimization of the reaction conditions may be necessary to achieve optimal performance for specific analytes and sample matrices. For professionals in drug development and other scientific fields, this compound offers a reliable and cost-effective analytical tool for quality control and quantitative analysis.
References
Methodological & Application
Application Notes: Bindschedler's Green Leuco Base Assay for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a multitude of biological processes, ranging from cellular signaling to oxidative stress and immune responses. Accurate quantification of H₂O₂ is crucial in various fields, including biochemistry, cell biology, and drug development. The Bindschedler's Green Leuco Base (BGLB) assay is a sensitive and reliable colorimetric method for the determination of hydrogen peroxide concentration. This assay relies on the horseradish peroxidase (HRP)-catalyzed oxidation of the colorless BGLB to the intensely colored Bindschedler's Green dye, which can be quantified spectrophotometrically.
Principle of the Method
The assay is based on the enzymatic reaction where horseradish peroxidase utilizes hydrogen peroxide to oxidize this compound. This oxidation reaction results in the formation of Bindschedler's Green, a stable, water-soluble green dye with a characteristic absorbance maximum. The intensity of the green color produced is directly proportional to the concentration of hydrogen peroxide in the sample, allowing for its precise quantification by measuring the absorbance.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Optimal pH for HRP | 6.0 - 6.5 | Horseradish peroxidase activity is highest in this pH range.[1][2] |
| HRP Stability | pH 5.0 - 9.0 | The enzyme maintains stability within this broader pH range.[1] |
| Wavelength of Maximum Absorbance (λmax) | ~725 nm | This is the suggested wavelength for measuring the absorbance of Bindschedler's Green. It is recommended to perform a wavelength scan to determine the precise λmax using your specific instrumentation and reagents. |
| Molar Absorptivity (ε) | To be determined empirically | A specific molar absorptivity for Bindschedler's Green is not readily available. It is recommended to generate a standard curve with known H₂O₂ concentrations to accurately quantify unknown samples. |
| Linear Detection Range | To be determined empirically | The linear range of the assay should be established by generating a standard curve under the specific experimental conditions. |
Experimental Protocol
Materials and Reagents
-
This compound (BGLB)
-
Horseradish Peroxidase (HRP), Type VI-A or similar
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 6.0)
-
Distilled or deionized water
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of potassium dihydrogen phosphate (KH₂PO₄) and a 0.1 M solution of dipotassium hydrogen phosphate (K₂HPO₄). Mix the two solutions in appropriate proportions to achieve a final pH of 6.0.
-
This compound (BGLB) Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of BGLB in a small volume of a suitable organic solvent (e.g., DMSO) before diluting with the phosphate buffer to the final concentration. Note: The optimal concentration may need to be determined empirically, but a starting point of 0.1-1.0 mM in the final reaction is common for similar assays.
-
Horseradish Peroxidase (HRP) Stock Solution (e.g., 1 mg/mL): Dissolve HRP in phosphate buffer (pH 6.0). Store aliquots at -20°C.
-
Hydrogen Peroxide (H₂O₂) Standard Stock Solution (e.g., 100 mM): Prepare a ~100 mM stock solution by diluting the 30% H₂O₂ solution in distilled water. The exact concentration of this stock solution should be determined by measuring its absorbance at 240 nm (molar absorptivity of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).
-
Hydrogen Peroxide (H₂O₂) Working Standards: Prepare a series of dilutions of the H₂O₂ standard stock solution in phosphate buffer (pH 6.0) to generate a standard curve. The concentration range should be chosen based on the expected H₂O₂ concentration in the samples.
Assay Procedure (96-well plate format)
-
Prepare the Reaction Mixture: In a suitable container, prepare a reaction mixture containing the phosphate buffer, BGLB stock solution, and HRP stock solution. The final concentrations of BGLB and HRP in the reaction well should be optimized, but a starting point could be in the range of 0.1-0.5 mM for BGLB and 1-5 µg/mL for HRP.
-
Add Standards and Samples: To each well of a 96-well plate, add a specific volume of the H₂O₂ working standards or your experimental samples (e.g., 50 µL). Include a blank control containing only the phosphate buffer.
-
Initiate the Reaction: Add the reaction mixture to each well to initiate the reaction (e.g., 150 µL). The final volume in each well would be 200 µL.
-
Incubate: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes), protected from light. The optimal incubation time should be determined to ensure the reaction has reached a stable endpoint.
-
Measure Absorbance: Measure the absorbance of each well at the determined λmax (approximately 725 nm) using a microplate reader.
Data Analysis
-
Subtract Blank: Subtract the absorbance of the blank control from the absorbance of all standards and samples.
-
Generate Standard Curve: Plot the corrected absorbance of the H₂O₂ standards as a function of their concentration.
-
Determine Sample Concentration: Use the equation of the linear regression from the standard curve to calculate the hydrogen peroxide concentration in the unknown samples.
Visualizations
Caption: Chemical reaction of the BGLB assay.
Caption: Experimental workflow for the BGLB assay.
References
Application Notes and Protocols for Peroxidase Enzyme Assays Using Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide (H₂O₂). These enzymes play crucial roles in various biological processes, including immune response, hormone biosynthesis, and the detoxification of reactive oxygen species. The activity of peroxidases is a key indicator in many diagnostic and research applications. Bindschedler's green leuco base is a chromogenic substrate that, upon oxidation by peroxidase in the presence of H₂O₂, forms the intensely colored Bindschedler's green dye. This colorimetric change provides a sensitive and quantitative measure of peroxidase activity. These application notes provide detailed protocols and data for the use of this compound in peroxidase enzyme assays, including applications in high-throughput screening for drug discovery.
Principle of the Assay
The core of the assay is the enzymatic reaction catalyzed by peroxidase. The colorless this compound is oxidized by the peroxidase-H₂O₂ system to form the stable, water-soluble Bindschedler's green dye, which has a maximum absorbance at 727 nm. The rate of formation of Bindschedler's green, measured as an increase in absorbance over time, is directly proportional to the peroxidase activity in the sample.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylamine, DA-64 | [1] |
| Molecular Formula | C₁₆H₂₁N₃ | [2] |
| Molecular Weight | 255.36 g/mol | [2] |
| Appearance | Off-white to pale green powder | |
| Solubility | Soluble in organic solvents, slightly soluble in water | |
| Oxidized Product | Bindschedler's Green | [3] |
| λmax of Oxidized Product | 727 nm | [3] |
Table 2: Comparison of Kinetic Parameters for Horseradish Peroxidase (HRP) with Various Chromogenic Substrates
| Substrate | Km (mM) | Vmax (µM/min) | Optimal pH | Optimal Temperature (°C) | Molar Extinction Coefficient (ε) of Oxidized Product (M⁻¹cm⁻¹) |
| This compound | Data not available | Data not available | ~5.6 (in a coupled assay) | Data not available | Data not available |
| Guaiacol | 2.3 | 33 (kcat, s⁻¹) | 6.0 - 6.5 | 45 - 50 | 12,100 (at 470 nm for tetraguaiacol) |
| o-Phenylenediamine (OPD) | 0.4 | Data not available | 5.0 | Data not available | 30,500 (at 492 nm) |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 1.75 | 567 (U/mg) | 4.5 - 5.5 | 30 | 36,000 (at 405 nm) |
| Pyrogallol | 1.8 | 104 (kcat, s⁻¹) | 6.0 | Data not available | 12,000 (at 420 nm for purpurogallin) |
Experimental Protocols
Protocol 1: Standard Peroxidase Activity Assay
This protocol describes a direct assay to determine the activity of peroxidase using this compound as the chromogenic substrate.
Materials:
-
Peroxidase enzyme solution (e.g., Horseradish Peroxidase, HRP)
-
This compound solution (10 mM in a suitable organic solvent like DMSO or ethanol, stored protected from light)
-
Hydrogen peroxide (H₂O₂) solution (100 mM in deionized water, freshly prepared)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 5.6[3]
-
Microplate reader or spectrophotometer capable of reading absorbance at 727 nm
-
96-well microplates or cuvettes
Procedure:
-
Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine:
-
80 µL of Assay Buffer (50 mM potassium phosphate, pH 5.6)
-
10 µL of this compound solution (final concentration will be 1 mM, this may need optimization)
-
-
Add Peroxidase Enzyme: To each well of the microplate, add 10 µL of the peroxidase enzyme solution at various dilutions. For a negative control, add 10 µL of the enzyme dilution buffer.
-
Initiate the Reaction: To start the reaction, add 10 µL of the H₂O₂ solution to each well (final concentration will be 10 mM, this may need optimization).
-
Measure Absorbance: Immediately start measuring the absorbance at 727 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes), taking readings every 30-60 seconds.
-
Calculate Peroxidase Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The peroxidase activity can be calculated using the Beer-Lambert law: Activity (mol/min/mL) = (ΔA/Δt) / (ε * l) * (V_total / V_enzyme) Where:
-
ΔA/Δt is the change in absorbance per minute
-
l is the path length of the cuvette or microplate well (cm)
-
V_total is the total reaction volume (mL)
-
V_enzyme is the volume of the enzyme solution added (mL)
-
Protocol 2: High-Throughput Screening (HTS) for Peroxidase Inhibitors
This protocol is adapted for screening chemical libraries for potential peroxidase inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipettes or automated liquid handling system
Procedure:
-
Prepare Reagent Plates:
-
Compound Plate: Prepare a 96- or 384-well plate containing the test compounds at desired concentrations. Include wells with solvent only (negative control) and a known peroxidase inhibitor (positive control).
-
Enzyme Plate: Prepare a plate containing the peroxidase enzyme solution.
-
Substrate Mix Plate: Prepare a plate containing the this compound and H₂O₂ in the assay buffer.
-
-
Assay Workflow:
-
Transfer a small volume (e.g., 1 µL) of the test compounds from the compound plate to the corresponding wells of an empty assay plate.
-
Add the peroxidase enzyme solution to all wells of the assay plate and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 727 nm in a kinetic or endpoint mode.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound: % Inhibition = [1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank)] * 100
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC₅₀ values.
-
Mandatory Visualizations
Caption: Mechanism of the peroxidase-catalyzed oxidation of this compound.
Caption: High-throughput screening workflow for identifying peroxidase inhibitors.
Caption: Context of peroxidase activity in cellular stress signaling pathways.
References
Application Notes and Protocols for the Quantitative Analysis of Trace Vanadium Using Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of trace amounts of vanadium (IV) using a sensitive and rapid spectrophotometric method. The protocol is based on the catalytic oxidation of Bindschedler's Green Leuco Base (BGLB) in the presence of an oxidizing agent, where the vanadium ion acts as a catalyst. This method is particularly suited for flow injection analysis, allowing for a high throughput of samples.
Principle of the Method
The determination of trace vanadium is based on its catalytic effect on the oxidation of this compound (BGLB) by potassium bromate. In this reaction, the colorless leuco form of Bindschedler's Green is oxidized to the intensely colored Bindschedler's Green (BG), which exhibits a maximum absorbance at 725 nm. The rate of this reaction, and thus the intensity of the color produced, is directly proportional to the concentration of vanadium (IV) ions present in the sample. This allows for the quantitative determination of vanadium by measuring the absorbance of the resulting solution.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this analytical method as reported by Hirayama & Unohara (1981)[1]:
| Parameter | Value |
| Analyte | Vanadium (IV) |
| Linear Range | 0 - 80 ppb |
| Wavelength of Maximum Absorbance (λmax) | 725 nm |
| Reagents | This compound (BGLB), Potassium Bromate |
| pH | 3.8 |
| Temperature | 25 °C |
| Sampling Rate | 60 samples/hour |
| Detection Time | Approximately 40 seconds |
Experimental Protocol
This protocol is adapted from the flow injection analysis method described by Hirayama & Unohara (1981)[1].
1. Reagents and Solutions
-
This compound (BGLB) Solution: Prepare a 1.6 x 10⁻³ mol/L solution of BGLB.
-
Potassium Bromate Solution: Prepare a 6.4 x 10⁻² mol/L solution of potassium bromate.
-
Carrier Solution: Prepare a buffer solution to maintain a pH of 3.8.
-
Vanadium (IV) Standard Solutions: Prepare a series of standard solutions of vanadium (IV) with concentrations ranging from 0 to 80 ppb.
2. Instrumentation
-
Flow injection analysis system consisting of:
-
Peristaltic pump
-
Sample injector
-
Reaction coil (e.g., poly(tetrafluoroethylene), 5 m length, 0.56 mm inner diameter)
-
-
Spectrophotometer with a flow-through cell (e.g., 200 µL volume, 5 mm light path) capable of measuring absorbance at 725 nm.
3. Experimental Procedure
-
Set up the flow injection analysis system as shown in the workflow diagram below.
-
Set the peristaltic pump to a flow rate of 1.6 mL/min.
-
Allow the BGLB and potassium bromate solutions to be pumped through the system.
-
Inject a 20 µL aliquot of the sample or standard solution into the carrier stream.
-
The sample plug will merge with the reagent streams in the reaction coil, initiating the catalytic oxidation of BGLB to Bindschedler's Green.
-
Monitor the absorbance of the solution at 725 nm as it passes through the flow-through cell of the spectrophotometer.
-
Record the peak height of the absorbance signal.
-
Construct a calibration curve by plotting the peak height versus the concentration of the vanadium (IV) standard solutions.
-
Determine the concentration of vanadium (IV) in the unknown samples by comparing their peak heights to the calibration curve.
Visualizations
Reaction Mechanism
Caption: Catalytic oxidation of this compound.
Experimental Workflow
Caption: Flow injection analysis workflow for vanadium determination.
References
Application Notes and Protocols: Preparation of Bindschedler's Green Leuco Base Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindschedler's green leuco base, chemically known as 4,4'-bis(dimethylamino)diphenylamine, is a versatile chromogenic reagent widely employed in various analytical and research applications.[1][2] As a leuco dye, it exists in a colorless (or pale-colored) reduced form and undergoes a distinct color change to the vibrant Bindschedler's green upon oxidation. This property makes it an excellent indicator for the qualitative and quantitative determination of oxidizing agents, as well as in enzymatic assays where an oxidizing species is produced.[1] Its applications span across environmental monitoring, clinical diagnostics, and quality control in various industries.[2]
This document provides a detailed protocol for the preparation of a this compound working solution, tailored for use in a common spectrophotometric assay for the determination of oxidizing agents such as free chlorine.
Principle of Reaction
The utility of this compound lies in its redox chemistry. In the presence of an oxidizing agent, the colorless leuco base is oxidized to form the intensely colored Bindschedler's green cation. The absorbance of the resulting solution is directly proportional to the concentration of the oxidizing agent, allowing for sensitive spectrophotometric quantification.
Quantitative Data Summary
For the preparation of the this compound working solution and its application in a typical colorimetric assay, the following quantitative parameters are crucial.
| Parameter | Value | Units | Notes |
| Stock Solution Preparation | |||
| This compound | 100 | mg | |
| Glacial Acetic Acid | 10 | mL | |
| Deionized Water | 90 | mL | |
| Working Solution Preparation | |||
| This compound Stock Solution | 10 | mL | |
| Deionized Water | 90 | mL | Final volume of 100 mL. |
| Spectrophotometric Analysis | |||
| Wavelength of Maximum Absorbance (λmax) | 725 | nm | For the oxidized Bindschedler's green. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol details the preparation of a stock solution and a subsequent working solution of this compound suitable for the spectrophotometric determination of free chlorine.
Materials and Reagents:
-
This compound (4,4'-bis(dimethylamino)diphenylamine)
-
Glacial acetic acid
-
Deionized water
-
Volumetric flasks (100 mL)
-
Graduated cylinders
-
Pipettes
-
Magnetic stirrer and stir bar
-
Amber glass bottle for storage
Procedure:
Part 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 100 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a 100 mL volumetric flask.
-
Acidification: Add 10 mL of glacial acetic acid to the flask. Gently swirl the flask to dissolve the powder. The acidic environment aids in the stability of the leuco base.
-
Dilution: Once the solid is completely dissolved, add deionized water to the flask, bringing the total volume to the 100 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution. A magnetic stirrer can also be used for thorough mixing.
-
Storage: Transfer the stock solution to a labeled amber glass bottle and store it in a refrigerator (2-8 °C) to protect it from light and heat, which can cause oxidation.
Part 2: Preparation of this compound Working Solution (0.1 mg/mL)
-
Dilution: Pipette 10 mL of the this compound stock solution into a clean 100 mL volumetric flask.
-
Final Volume: Add deionized water to the flask up to the 100 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is well-mixed.
-
Usage: This working solution is now ready for use in the colorimetric assay. It is recommended to prepare this working solution fresh daily for optimal performance.
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway of the Colorimetric Reaction
Caption: Oxidation of this compound for spectrophotometric analysis.
References
Standard Operating Procedure for Bindschedler's Green Leuco Base Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Bindschedler's green leuco base assay is a sensitive and reliable colorimetric method for the determination of peroxidase activity and for the quantification of hydrogen peroxide. This assay is particularly useful in various research and drug development contexts, including the screening of enzyme inhibitors, the characterization of antioxidant activity, and the monitoring of processes that generate or consume hydrogen peroxide.
The principle of the assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of the colorless this compound in the presence of hydrogen peroxide. This reaction produces a stable, water-soluble green dye, Bindschedler's green, which exhibits a strong absorbance at a specific wavelength, allowing for quantitative measurement. The rate of color formation is directly proportional to the peroxidase activity or the concentration of hydrogen peroxide in the sample.
One of the key advantages of this assay is its high sensitivity. However, it is important to note that the presence of reducing agents in the sample can interfere with the assay by reducing the colored Bindschedler's green back to its leuco form, potentially leading to an underestimation of the analyte.
For quantitative analysis of peroxidase activity, it is crucial to determine the molar extinction coefficient of the oxidized Bindschedler's green under the specific assay conditions. In the absence of a readily available and universally accepted value, it is recommended to generate a standard curve using a known concentration of the oxidized dye or to express the results in relative terms (e.g., units of activity per milligram of protein).
Experimental Protocols
Materials and Reagents
-
This compound (CAS 637-31-0)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Distilled or deionized water
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 727 nm
-
Cuvettes or microplates
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 6.0):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
-
To prepare 100 mL of the buffer, mix 87.7 mL of the 0.1 M sodium phosphate monobasic solution with 12.3 mL of the 0.1 M sodium phosphate dibasic solution.
-
Adjust the pH to 6.0 using a pH meter and either 1 M HCl or 1 M NaOH, if necessary.
-
Store at 4°C.
-
-
This compound Stock Solution (10 mM):
-
Dissolve 25.54 mg of this compound in a small amount of a suitable organic solvent (e.g., DMSO or ethanol) before bringing the final volume to 10 mL with the phosphate buffer (0.1 M, pH 6.0). Note: The leuco base may have limited solubility directly in aqueous buffer.
-
Prepare this solution fresh and protect it from light.
-
-
Hydrogen Peroxide Stock Solution (100 mM):
-
Dilute 113 µL of 30% H₂O₂ solution in 10 mL of distilled water.
-
The exact concentration of the H₂O₂ stock solution should be determined spectrophotometrically by measuring its absorbance at 240 nm (molar extinction coefficient, ε = 43.6 M⁻¹cm⁻¹).
-
Store at 4°C in a dark bottle.
-
-
Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL):
-
Dissolve 1 mg of HRP in 1 mL of phosphate buffer (0.1 M, pH 6.0).
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Assay Procedure for Peroxidase Activity
-
Prepare the Reaction Mixture: In a microcentrifuge tube or the well of a microplate, prepare the reaction mixture by adding the following components in the order listed:
-
Phosphate Buffer (0.1 M, pH 6.0)
-
This compound solution (to a final concentration typically in the range of 50-200 µM)
-
Sample containing peroxidase or HRP standard solution
-
-
Initiate the Reaction: Add hydrogen peroxide solution to the reaction mixture to initiate the reaction. The final concentration of H₂O₂ should be in the range of 100-500 µM. The total reaction volume will depend on the cuvette or microplate well size (e.g., 200 µL for a 96-well plate or 1 mL for a standard cuvette).
-
Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Measure Absorbance: Immediately after adding the H₂O₂, start monitoring the increase in absorbance at 727 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer or microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Plot the absorbance at 727 nm against time.
-
Determine the initial linear rate of the reaction (ΔA/Δt).
-
The peroxidase activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/Δt) * V / (ε * l * v) where:
-
ΔA/Δt is the change in absorbance per minute
-
V is the total reaction volume (in mL)
-
ε is the molar extinction coefficient of oxidized Bindschedler's green (in M⁻¹cm⁻¹)
-
l is the path length of the cuvette or microplate well (in cm)
-
v is the volume of the enzyme sample added (in mL)
-
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | 727 nm | For the oxidized Bindschedler's green dye. |
| pH | 6.0 | Optimal for many peroxidase enzymes. |
| Temperature | 25°C - 37°C | Should be kept constant throughout the assay. |
| This compound Concentration | 50 - 200 µM | Optimal concentration may need to be determined empirically. |
| Hydrogen Peroxide (H₂O₂) Concentration | 100 - 500 µM | Substrate concentration should be optimized for the specific enzyme. |
| Molar Extinction Coefficient (ε) | Not readily available | Recommended to determine experimentally or use a standard curve. |
Mandatory Visualization
Caption: Experimental workflow for the this compound assay.
Bindschedler's Green Leuco Base: A Chromogenic Substrate for Horseradish Peroxidase (HRP) in Immunoassays
Introduction
Bindschedler's green leuco base (BGLB) is a chromogenic substrate that undergoes oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide to yield a distinct green-colored product. This reaction forms the basis for its application in various enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry techniques. The development of the green chromophore allows for the quantitative and qualitative detection of HRP-conjugated probes, making BGLB a valuable tool for researchers, scientists, and drug development professionals.
Principle of Detection
The core of the detection method lies in the enzymatic reaction catalyzed by HRP. In this reaction, the colorless this compound is oxidized by hydrogen peroxide (H₂O₂), a reaction for which HRP acts as a catalyst. This oxidation process results in the formation of the intensely colored Bindschedler's green, which can be quantified spectrophotometrically. The intensity of the green color is directly proportional to the amount of HRP present, and consequently, to the amount of the target analyte in the sample.
A key characteristic of the oxidized product, Bindschedler's green, is its maximum absorbance at approximately 727 nm. This distinct spectral property allows for sensitive and specific detection with minimal interference from other sample components.
Applications
The chromogenic properties of this compound make it a versatile substrate for various immunodetection methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): In an ELISA, HRP is typically conjugated to a secondary antibody. Following the binding of the primary and secondary antibodies to the target antigen, the addition of BGLB and hydrogen peroxide results in a color change that can be measured using a microplate reader. The intensity of the green color corresponds to the concentration of the antigen in the sample.
-
Western Blotting: For western blotting, after the transfer of proteins to a membrane and incubation with primary and HRP-conjugated secondary antibodies, the membrane is incubated with the BGLB substrate solution. This results in the formation of a green precipitate on the bands corresponding to the protein of interest, allowing for its visualization and documentation.
-
Immunohistochemistry (IHC): In IHC, HRP-conjugated antibodies are used to detect specific antigens in tissue sections. The application of BGLB as the chromogen leads to the deposition of a green stain at the site of the antigen, enabling the localization and visualization of the target protein within the tissue architecture.
Quantitative Data Summary
While specific kinetic parameters for the HRP-BGLB reaction are not extensively documented in publicly available literature, the following table summarizes key operational data derived from a described enzymatic assay utilizing a leuco dye that forms Bindschedler's green.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 727 nm | [1] |
| Optimal pH for HRP Activity (General) | 6.0 - 6.5 | [2] |
| Reported Assay pH | 5.6 | [1] |
Experimental Protocols
The following are generalized protocols for the use of this compound as an HRP substrate. Optimization of substrate and hydrogen peroxide concentrations, as well as incubation times, may be necessary for specific applications.
Preparation of this compound (BGLB) Substrate Solution
A stock solution of BGLB can be prepared in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored protected from light. The working substrate solution should be prepared fresh before each use by diluting the stock solution in an appropriate buffer.
Example Working Solution:
-
Buffer: 50 mM Potassium Phosphate, pH 5.6[1]
-
This compound (from stock): Final concentration to be optimized (start with a range of 0.1 - 1.0 mM)
-
Hydrogen Peroxide (from a 30% stock): Final concentration to be optimized (start with a range of 0.01% - 0.03%)
Visualizations
Signaling Pathway of HRP-mediated BGLB Oxidation
Caption: HRP catalyzes the oxidation of BGLB by H₂O₂ to form a green product.
General ELISA Workflow using BGLB Substrate
Caption: A typical indirect ELISA workflow utilizing BGLB as the HRP substrate.
Detailed Experimental Protocols
ELISA Protocol
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Prepare the BGLB working solution as described above. Add 100 µL of the working solution to each well.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 15-30 minutes, or until sufficient color has developed. Read the absorbance at 727 nm using a microplate reader. A reference wavelength of 540 nm can be used for background correction.[1]
-
(Optional) Stopping the Reaction: The reaction can be stopped by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄). Note that adding a strong acid may alter the color and absorbance maximum of the final product. The effect of a stop solution on the absorbance of Bindschedler's green should be empirically determined.
Western Blot Protocol
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with wash buffer.
-
Substrate Incubation: Prepare the BGLB working solution. Place the membrane on a clean, flat surface and add the substrate solution to completely cover the membrane. Incubate for 5-10 minutes at room temperature, or until the desired band intensity is achieved.
-
Detection: Visualize the green bands that develop on the membrane. The reaction can be stopped by washing the membrane with distilled water. Document the results by scanning or photographing the membrane.
Immunohistochemistry Protocol
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. Perform antigen retrieval if necessary.
-
Endogenous Peroxidase Quenching: Incubate the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) for 10-15 minutes to block endogenous peroxidase activity.
-
Washing: Rinse the slides with wash buffer.
-
Blocking: Apply a blocking solution to the tissue sections and incubate for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the slides with wash buffer.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the slides with wash buffer.
-
Chromogen Application: Prepare the BGLB working solution and apply it to the tissue sections. Incubate for 5-15 minutes at room temperature, monitoring the color development under a microscope.
-
Stopping the Reaction: Once the desired staining intensity is reached, stop the reaction by rinsing the slides with distilled water.
-
Counterstaining: Counterstain the sections with a suitable counterstain (e.g., hematoxylin).
-
Dehydration and Mounting: Dehydrate the sections through a series of graded alcohols and xylene, and then coverslip with a permanent mounting medium.
Conclusion
This compound offers a reliable and sensitive chromogenic substrate for HRP-based immunoassays. Its distinct green color and high absorbance maximum provide a clear and quantifiable signal for the detection of a wide range of analytes. The protocols provided here serve as a general guideline, and optimization will be key to achieving the best results in specific experimental contexts.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindschedler's green leuco base (BGLB) is a highly sensitive and reliable chromogenic substrate for peroxidase enzymes, making it an invaluable tool in high-throughput screening (HTS) for drug discovery and enzyme characterization. In the presence of a peroxidase, such as horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂), the colorless BGLB is oxidized to form the intensely colored Bindschedler's green, which exhibits a strong absorbance at 727 nm.[1] This colorimetric reaction forms the basis of a versatile assay platform that can be adapted to screen for inhibitors of peroxidases, inhibitors of H₂O₂-producing enzymes, or to quantify the activity of various enzymes that can be coupled to H₂O₂ production. Its suitability for HTS is underscored by its robust performance in miniaturized formats (e.g., 384-well plates), excellent signal-to-background ratios, and amenability to automation.[2]
Principle of the Assay
The core of the assay is the HRP-catalyzed oxidation of this compound by hydrogen peroxide. This reaction can be harnessed in several ways for HTS applications:
-
Direct Peroxidase Inhibition Screening: To identify inhibitors of HRP, the enzyme is incubated with test compounds before the addition of BGLB and H₂O₂. A decrease in the formation of Bindschedler's green indicates inhibition.
-
Coupled-Enzyme Assays for H₂O₂-Producing Enzymes: The activity of enzymes that generate H₂O₂, such as NADPH oxidases (NOX), can be measured by coupling their reaction to the BGLB/HRP system. Inhibitors of these H₂O₂-producing enzymes will lead to a decrease in the colorimetric signal.
-
Quantification of Analytes: By using a primary enzyme that produces H₂O₂ in response to a specific analyte (e.g., pyruvate oxidase for pyruvate), the concentration of that analyte can be determined.
Key Applications in Drug Discovery
The BGLB-based HTS assay is particularly relevant for screening compound libraries to identify modulators of enzymes involved in redox signaling pathways. Hydrogen peroxide is a key second messenger in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. A prominent source of cellular H₂O₂ is the family of NADPH oxidases (NOX), which are considered important therapeutic targets. Therefore, HTS assays to discover NOX inhibitors are of significant interest in drug development.
Application 1: High-Throughput Screening for Inhibitors of Hydrogen Peroxide-Producing Enzymes (e.g., NADPH Oxidase)
This protocol describes a 384-well plate-based colorimetric assay to screen for inhibitors of enzymes that generate hydrogen peroxide, such as NADPH oxidase. The assay measures the H₂O₂ produced by the target enzyme through a coupled reaction with HRP and this compound.
Experimental Protocol
Materials and Reagents:
-
This compound (BGLB)
-
Horseradish peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (for standard curve and positive control)
-
NADPH Oxidase (or other H₂O₂-producing enzyme)
-
NADPH (or appropriate substrate for the target enzyme)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 727 nm
Assay Procedure (384-well format):
-
Compound Plating: Add 200 nL of test compounds (at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the H₂O₂-producing enzyme solution (e.g., NADPH oxidase) in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Initiation of Reaction: Add 10 µL of the substrate solution (e.g., NADPH) in assay buffer to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Add 20 µL of the detection reagent containing BGLB and HRP in assay buffer.
-
Final Incubation: Incubate the plate for 10-20 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 727 nm using a microplate reader.
Controls:
-
Negative Control (0% inhibition): Enzyme + Substrate + DMSO (no inhibitor)
-
Positive Control (100% inhibition): Substrate + DMSO (no enzyme) or a known inhibitor of the target enzyme.
-
H₂O₂ Standard Curve: To quantify the amount of H₂O₂ produced, a standard curve can be generated using known concentrations of H₂O₂.
Data Presentation
| Parameter | Concentration/Value |
| Plate Format | 384-well |
| Final Assay Volume | 40.2 µL |
| BGLB Concentration | 50-100 µM |
| HRP Concentration | 0.1-0.5 U/mL |
| Target Enzyme Conc. | To be optimized |
| Substrate Conc. | To be optimized (typically at or near Km) |
| Incubation Time | 30-60 min (enzyme reaction), 10-20 min (detection) |
| Incubation Temp. | 37°C (enzyme reaction), RT (detection) |
| Wavelength | 727 nm |
| Z'-Factor | ≥ 0.5 for a robust assay |
Signaling Pathway and Workflow Diagrams
Caption: NADPH Oxidase Signaling Pathway.
Caption: HTS Workflow for Inhibitor Screening.
Application 2: High-Throughput Screening for Pyruvate Detection
This protocol details a coupled-enzyme assay for the high-throughput quantification of pyruvate. Pyruvate oxidase converts pyruvate to acetyl phosphate, CO₂, and H₂O₂. The H₂O₂ produced is then measured using the HRP/BGLB system.
Experimental Protocol
Materials and Reagents:
-
This compound (DA-64)
-
Horseradish peroxidase (HRP)
-
Pyruvate oxidase (POX)
-
Pyruvate standard solutions
-
Potassium phosphate buffer (50 mM, pH 5.6)
-
Magnesium chloride (MgCl₂)
-
Thiamine pyrophosphate (TPP)
-
Samples containing pyruvate
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 727 nm and 540 nm (for background correction)
Assay Procedure (adapted for 384-well format):
-
Prepare Master Mix: Prepare a master mix containing 50 mM potassium phosphate buffer (pH 5.6), 100 µM MgCl₂, 50 µM BGLB, 50 µM TPP, 0.05 U/mL POX, and 0.25 U/mL HRP.
-
Sample/Standard Addition: Add 20 µL of pyruvate standards or unknown samples to the wells of a 384-well plate.
-
Initiate Reaction: Add 20 µL of the master mix to all wells.
-
Incubation: Incubate the plate for 40 minutes at 37°C with shaking (e.g., 500 rpm).
-
Measurement: Measure the absorbance at 727 nm. A background measurement at 540 nm can be taken and subtracted from the 727 nm reading to correct for turbidity or other interferences.[1]
Data Presentation
| Parameter | Concentration/Value |
| Plate Format | 384-well |
| Final Assay Volume | 40 µL |
| BGLB (DA-64) Conc. | 50 µM |
| HRP Concentration | 0.25 U/mL |
| Pyruvate Oxidase Conc. | 0.05 U/mL |
| TPP Concentration | 50 µM |
| MgCl₂ Concentration | 100 µM |
| Buffer | 50 mM Potassium Phosphate, pH 5.6 |
| Incubation Time | 40 min |
| Incubation Temp. | 37°C |
| Primary Wavelength | 727 nm |
| Background Wavelength | 540 nm |
Enzymatic Cascade Diagram
Caption: Pyruvate Detection Enzymatic Cascade.
References
- 1. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bindschedler's Green Leuco Base in Forensic Blood Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bindschedler's green leuco base, commonly known in forensic science as leucomalachite green (LMG), serves as a highly sensitive presumptive test for the presence of blood. Its application is pivotal in crime scene investigations to identify latent bloodstains. The underlying principle of this colorimetric test is the peroxidase-like activity of the heme group in hemoglobin.[1][2] In the presence of an oxidizing agent, such as hydrogen peroxide, hemoglobin catalyzes the oxidation of the colorless LMG reagent to the intensely colored malachite green, indicating a positive result.[2][3] This document provides detailed application notes and protocols for the use of LMG in forensic blood analysis.
Principle of the Reaction
The LMG test is a two-step process designed to minimize false positives.[1] The first step involves the application of the LMG reagent to the suspected stain. If a color change occurs at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.[1][2] The second step is the addition of hydrogen peroxide (or a sodium perborate solution). If blood is present, the heme in hemoglobin will catalyze the oxidation of LMG, resulting in a rapid blue-green color change.[1][2]
Quantitative Data Summary
The sensitivity of the LMG test can be influenced by the substrate and the concentration of the blood. The following table summarizes the reported detection limits from various studies.
| Blood Source/Dilution Medium | Substrate | Reported Limit of Detection | Reference |
| Human Blood in Distilled Water | Not specified | 1:100,000 | [1] |
| Human Blood | Filter paper and cotton cloth | 1:10,000 | [4] |
| Human Blood | Not specified | 1:4096 – 1:8192 | [5] |
| Cat Blood | Not specified | 1:40,000 | |
| Human Blood | Swabbed from cotton fabric and ceramic tile | 1:5,000 | [6] |
Experimental Protocols
Protocol 1: Preparation of Leucomalachite Green (LMG) Reagent
This protocol describes the preparation of the LMG working solution.
Materials:
-
Leucomalachite green (p,p'-benzylidene-bis-N,N-dimethylaniline)
-
Glacial acetic acid
-
Double-distilled water
-
Zinc dust (optional, for long-term storage)[2]
-
Round-bottom flask or beaker
-
Stirring apparatus
-
Dark amber bottle for storage
Procedure:
-
Standard Preparation:
-
Alternative Preparation for Enhanced Stability:
-
Add 0.25 g of Leucomalachite Green to a flask.[2]
-
Add 100 mL of glacial acetic acid.[2]
-
Add 150 mL of distilled water.[2]
-
Add 5 g of Zinc dust.[2]
-
Add a few boiling chips and reflux for 2-3 hours, or until the solution becomes colorless.[2]
-
Allow the solution to cool and decant it into a dark bottle containing some zinc dust to maintain its reduced state.[2]
-
Storage and Stability:
-
Store the LMG reagent in a refrigerated, dark amber bottle.[1]
-
The reagent is stable for approximately six months.[1]
-
Always test the reagent with known positive and negative controls before use.[1]
-
Discard the reagent if it turns dark-green or becomes opaque.[1]
Protocol 2: Preparation of Oxidizing Agent
Materials:
-
30% Hydrogen peroxide (H₂O₂) or Sodium perborate
-
Glacial acetic acid (for sodium perborate solution)
-
Double-distilled water
-
Amber-colored bottle
Procedure:
-
3% Hydrogen Peroxide Solution:
-
Prepare a 1:10 dilution of 30% hydrogen peroxide with double-distilled water (e.g., 10 mL of 30% H₂O₂ in 90 mL of water).[2]
-
-
Sodium Perborate Solution:
Protocol 3: Presumptive Blood Testing Procedure
Materials:
-
LMG reagent
-
3% Hydrogen peroxide or Sodium perborate solution
-
Sterile cotton swabs or filter paper
-
Distilled water
-
Positive control (known blood sample)
-
Negative control (blank swab/filter paper)
Procedure:
-
Sample Collection:
-
Moisten a sterile cotton swab or a piece of filter paper with distilled water.
-
Gently rub the suspected bloodstain with the moistened swab or filter paper.
-
-
Testing:
-
Step 1: Apply one to two drops of the LMG working solution to the swab or filter paper. Wait for approximately five seconds and observe for any color change.[1] A blue-green color at this stage indicates the presence of a chemical oxidant and is considered an inconclusive result.[1][2]
-
Step 2: If no color change is observed in the first step, add one to two drops of the 3% hydrogen peroxide or sodium perborate solution.[1]
-
-
Interpretation of Results:
-
Positive Result: An immediate and distinct blue-green color change indicates a positive presumptive test for blood.[2]
-
Negative Result: No color change indicates a negative result, meaning that no blood was detected or it is below the detection limit of the test.[2]
-
Inconclusive Result: A color change after the addition of the LMG reagent but before the addition of the oxidizing agent suggests the presence of an interfering substance.[1]
-
Visualizations
Caption: Experimental workflow for the presumptive testing of blood using Leucomalachite Green.
Caption: Reaction pathway of the Leucomalachite Green test for blood detection.
Discussion of Interferences
It is crucial to be aware of substances that can lead to false positive or false negative results, ensuring accurate interpretation.
False Positives
A false positive can occur if a substance other than heme catalyzes the oxidation of LMG or if a strong oxidizing agent is present.
-
Chemical Oxidants: Substances like bleach (sodium hypochlorite) can directly oxidize LMG, causing a color change even in the absence of blood.[6] The two-step procedure is designed to identify these by observing a color change before the addition of hydrogen peroxide.[1]
-
Plant Peroxidases: Certain vegetables and fruits contain peroxidases that can catalyze the reaction, leading to a false positive.
-
Metallic Salts: Copper salts and other metallic compounds can also produce a false positive reaction.[7]
False Negatives
A false negative result may occur if a substance inhibits the catalytic activity of hemoglobin.
-
Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to delay the LMG reaction in a dose-dependent manner.[8] Contamination of a bloodstain with vitamin C-containing beverages may initially produce a negative result.[8] However, the inhibitory effect may diminish over time.[8]
-
Quebracho Extract: This tannin, commonly used in leather tanning, can cause false negatives in presumptive blood tests.[9]
Safety Precautions
-
Leucomalachite Green: This substance is suspected of causing cancer and genetic defects. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[2]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye damage.[2]
-
Zinc Dust: Flammable solid. Reacts with water or damp air to produce flammable hydrogen gas.[2]
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 3. bvda.com [bvda.com]
- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. Detection of sensitivity and vestigiality of presumptive tests for swabbed blood stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Ascorbic acid and vitamin C-containing beverages delay the leucomalachite green reaction to detect latent bloodstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bloodstains on Leather: Examination of False Negatives in Presumptive Test and Human Hemoglobin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent auto-oxidation of Bindschedler's green leuco base solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the prevention of auto-oxidation of Bindschedler's green leuco base solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
A1: this compound, chemically known as N,N,N',N'-tetramethyl-N''-phenyl-p-phenylenediamine, is the reduced, colorless form of the Bindschedler's green dye. Like many leuco dyes, it is highly susceptible to oxidation, particularly by atmospheric oxygen. This oxidation process converts the colorless leuco base into the colored Bindschedler's green cation, leading to unwanted color formation in solutions that are intended to be colorless. This sensitivity is due to the electron-rich nature of the molecule, which makes it readily lose electrons in the presence of an oxidizing agent.
Q2: What are the main factors that accelerate the auto-oxidation of this compound solutions?
A2: The primary factors that accelerate the auto-oxidation of this compound solutions are:
-
Exposure to Oxygen: Atmospheric oxygen is the principal oxidizing agent.
-
Exposure to Light: Light, especially UV light, can provide the energy to initiate and propagate the oxidation reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions.
Q3: What are the most effective general strategies to prevent the auto-oxidation of my this compound solution?
A3: The most effective strategies involve a combination of approaches:
-
Use of an Inert Atmosphere: Preparing and storing solutions under an inert gas like argon or nitrogen is crucial to minimize contact with oxygen.
-
Addition of Antioxidants: Incorporating suitable antioxidants into the solution can effectively scavenge free radicals and other oxidizing species.
-
Protection from Light: Storing solutions in amber-colored vials or wrapping containers in aluminum foil will prevent light-induced oxidation.
-
Controlled Temperature: Storing solutions at reduced temperatures (e.g., in a refrigerator or freezer) will slow down the rate of oxidation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Solution turns green or blueish-green shortly after preparation. | Oxygen contamination. | Ensure all solvents are thoroughly deoxygenated before use. Prepare the solution in a glovebox or under a continuous stream of an inert gas (argon or nitrogen). Use glassware that has been oven-dried and cooled under an inert atmosphere. |
| Ineffective antioxidant. | The chosen antioxidant may not be suitable for the solvent system or may have degraded. Consider using a combination of antioxidants, such as a sterically hindered phenol and a substituted diarylamine. Ensure the antioxidant is fresh and of high purity. | |
| Color development is observed during storage, even in the dark and at low temperatures. | Slow oxygen ingress. | The container may not be perfectly sealed. Use vials with high-quality septa or screw caps with a PTFE liner. For long-term storage, consider flame-sealing the ampoule under vacuum. |
| Incompatible solvent. | Some solvents may contain impurities that can promote oxidation. Use high-purity, deoxygenated solvents. | |
| Inconsistent results in colorimetric assays. | Variable oxidation of the leuco base. | Prepare a fresh stock solution of the this compound for each set of experiments. Ensure that the level of antioxidant and the degree of deoxygenation are consistent across all assays. |
| Interference from sample components. | Components in the experimental sample may be acting as oxidizing or reducing agents. Run appropriate controls to test for such interference. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability against auto-oxidation.
Materials:
-
This compound powder
-
High-purity, deoxygenated solvent (e.g., ethanol, acetonitrile, or a suitable buffer)
-
Antioxidant(s) of choice (e.g., Butylated Hydroxytoluene (BHT), N,N'-diphenyl-p-phenylenediamine (DPPD))
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Oven-dried glassware (Schlenk flask, volumetric flasks, syringes)
-
Magnetic stirrer and stir bar
Procedure:
-
Deoxygenation of Solvent: Deoxygenate the chosen solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. For more rigorous deoxygenation, use the freeze-pump-thaw method.
-
Preparation of Antioxidant Solution: In a separate, oven-dried Schlenk flask under an inert atmosphere, prepare a stock solution of the chosen antioxidant(s) in the deoxygenated solvent.
-
Preparation of Leuco Base Solution:
-
Weigh the required amount of this compound powder in an oven-dried vial inside a glovebox or under a positive pressure of inert gas.
-
Transfer the powder to an oven-dried Schlenk flask.
-
Using a cannula or a gas-tight syringe, add the deoxygenated solvent to the flask.
-
Add the appropriate volume of the antioxidant stock solution to achieve the desired final concentration.
-
Stir the solution until the leuco base is completely dissolved.
-
-
Storage:
-
Transfer the stabilized solution to amber-colored vials or vials wrapped in aluminum foil.
-
Seal the vials with septa and crimp caps, or screw caps with PTFE liners.
-
For long-term storage, flush the headspace of the vial with an inert gas before sealing.
-
Store the vials at a reduced temperature (e.g., 4°C or -20°C).
-
Quantitative Data on Antioxidant Effectiveness
While specific quantitative data for this compound is limited in publicly available literature, studies on similar diphenylamine derivatives provide valuable insights. The following table summarizes the relative effectiveness of different classes of antioxidants.
| Antioxidant Class | Examples | Relative Effectiveness (General) | Notes |
| Sterically Hindered Phenols | Butylated Hydroxytoluene (BHT), Propyl Gallate | Good | Effective at scavenging peroxy radicals. |
| Substituted Diphenylamines | N,N'-diphenyl-p-phenylenediamine (DPPD) | Very Good | Can act as radical scavengers and chain-breaking antioxidants. |
| Reducing Agents | Ascorbic Acid, Sodium Dithionite | Effective, but can be reactive | Can reduce the oxidized form back to the leuco base, but may interfere with some assays. |
Note: The optimal antioxidant and its concentration will depend on the specific solvent system and experimental conditions. It is recommended to perform preliminary stability tests to determine the most effective antioxidant strategy for your application.
Visualizations
Auto-Oxidation Pathway of this compound
The auto-oxidation of this compound is believed to proceed through a radical-mediated mechanism, where the leuco base loses electrons in a stepwise manner to an oxidizing species, such as molecular oxygen.
Caption: Proposed pathway for the auto-oxidation of this compound.
Experimental Workflow for Preparing a Stabilized Solution
This diagram outlines the key steps to ensure the stability of your this compound solution during preparation.
Caption: Workflow for preparing a stabilized this compound solution.
Troubleshooting high background in Bindschedler's green leuco base assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background in Bindschedler's green leuco base assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a colorimetric method commonly used to detect peroxidase activity or substances that produce hydrogen peroxide (H₂O₂). The assay relies on the oxidation of the colorless this compound (BG-LB) to the intensely colored Bindschedler's green (BG) in the presence of a peroxidase and H₂O₂. The resulting green product can be quantified spectrophotometrically, typically at a wavelength of around 727 nm.[1]
Q2: What is considered high background in this assay?
High background refers to a significant absorbance reading in the negative control or blank wells, which should ideally have minimal to no color development. While the acceptable background level can vary depending on the specific assay conditions and instrumentation, a general guideline is that the absorbance of the negative control should be less than 10-20% of the maximum signal. Consistently high background can mask the true signal from the analyte and reduce the sensitivity and accuracy of the assay.
Q3: What are the primary causes of high background in the this compound assay?
High background in this assay can stem from several factors, including:
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Reagent Quality and Storage: Impurities in the this compound or other reagents can lead to non-specific color formation. Improper storage of the leuco base, particularly exposure to light or air, can cause auto-oxidation.
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Contamination: Contamination of reagents, buffers, or labware with peroxidases or oxidizing agents can catalyze the color change reaction non-specifically.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation times can promote the non-enzymatic conversion of the leuco base to its colored form.
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Sample-Specific Interference: Components within the sample matrix, such as reducing agents like NADH, can interfere with the assay chemistry.[1]
Troubleshooting Guide for High Background
| Potential Cause | Recommended Solution |
| Reagent-Related Issues | |
| Impure this compound | Use a high-purity grade of this compound. If possible, test different lots or suppliers. |
| Auto-oxidation of Leuco Base | Store the this compound powder protected from light and moisture. Prepare leuco base solutions fresh for each experiment and use them promptly. Avoid prolonged exposure of the solution to light. |
| Contaminated Reagents or Buffers | Use high-purity water and analytical grade reagents. Prepare fresh buffers for each assay. Filter-sterilize buffers if microbial contamination is suspected. |
| Assay Condition-Related Issues | |
| Incorrect pH of the Reaction Buffer | Optimize the pH of the reaction buffer. Peroxidase activity is often optimal in the pH range of 5.0-7.0. Verify the pH of your final reaction mixture. |
| Inappropriate Incubation Time or Temperature | Optimize the incubation time to be long enough for the specific reaction to occur but short enough to minimize background development. Perform a time-course experiment to determine the optimal endpoint. Ensure a consistent and appropriate incubation temperature. |
| Sample-Related Issues | |
| Presence of Endogenous Peroxidases in the Sample | If the sample is of biological origin, it may contain endogenous peroxidases. This can be checked by running a sample control without the addition of the assay peroxidase. If positive, consider heat-inactivating the sample (if the analyte is heat-stable) or using a peroxidase inhibitor. |
| Interference from Reducing Agents in the Sample (e.g., NADH) | Cellular extracts can contain reducing agents like NADH that can reduce the formed Bindschedler's green back to its leuco form, leading to inaccurate results, or in some cases, complex interferences that manifest as high background.[1] Consider sample pre-treatment steps, such as using lactate dehydrogenase (LDH) to deplete NADH.[1] |
| General Lab Practice | |
| Contaminated Labware | Use clean, dedicated labware for the assay. If using microplates, ensure they are free from dust and other contaminants. |
Experimental Protocols
Key Experiment: Determining the Source of High Background
This experiment is designed to systematically identify the component of the assay contributing to the high background.
Methodology:
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Prepare Assay Components: Prepare all necessary reagents: reaction buffer (e.g., 50 mM potassium phosphate, pH 5.6), this compound solution, hydrogen peroxide solution, and peroxidase enzyme solution.
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Set Up Control Wells: In a 96-well plate, set up the following control reactions in triplicate:
| Well # | Reagent 1 (Buffer) | Reagent 2 (BG-LB) | Reagent 3 (H₂O₂) | Reagent 4 (Peroxidase) | Purpose |
| 1 | ✓ | Buffer Blank | |||
| 2 | ✓ | ✓ | Leuco Base Auto-oxidation Control | ||
| 3 | ✓ | ✓ | ✓ | Non-enzymatic Oxidation Control | |
| 4 | ✓ | ✓ | ✓ | Peroxidase + Leuco Base Control | |
| 5 | ✓ | ✓ | ✓ | Peroxidase + H₂O₂ Control | |
| 6 (Full Reaction) | ✓ | ✓ | ✓ | ✓ | Positive Control |
-
Incubation: Incubate the plate under standard assay conditions (e.g., room temperature for 30 minutes), protected from light.
-
Measurement: Read the absorbance at 727 nm.
-
Analysis:
-
High signal in Well 2: Suggests auto-oxidation of the this compound.
-
High signal in Well 3: Indicates non-enzymatic oxidation of the leuco base by hydrogen peroxide or other components.
-
High signal in Well 4 or 5: Points to contamination or instability of the peroxidase or H₂O₂ solutions.
-
Visualizing Assay Principles and Troubleshooting
Diagrams
Below are diagrams illustrating the this compound assay principle and a troubleshooting workflow.
Caption: The enzymatic oxidation of colorless this compound.
Caption: A decision tree for troubleshooting high background signals.
References
Technical Support Center: Bindschedler's Green Leuco Base Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bindschedler's green leuco base for sensitive colorimetric detection. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your assays.
Troubleshooting Guide
Encountering issues with your this compound assay? This guide addresses common problems to help you get back on track.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Color Development | 1. Inactive or Insufficient Oxidizing Agent/Enzyme: The oxidizing agent (e.g., peroxidase) may have lost activity due to improper storage or handling. | 1. Use a fresh batch of the oxidizing agent or enzyme. Ensure it is stored at the recommended temperature and protected from light. 2. Increase the concentration of the oxidizing agent or enzyme in the reaction mixture. |
| 2. Incorrect pH: The pH of the reaction buffer may not be optimal for the oxidation of this compound. | 1. Verify the pH of your buffer. For peroxidase-based assays, a pH of 5.6 is recommended.[1] 2. Perform a pH optimization experiment (e.g., a pH gradient from 4.5 to 6.5) to determine the optimal pH for your specific assay conditions. | |
| 3. Sub-optimal Reagent Concentrations: The concentration of this compound or other reactants may be too low. | 1. Increase the concentration of this compound. A starting concentration of 50 µM has been shown to be effective in peroxidase assays.[1] 2. Ensure all other necessary co-factors (e.g., thiamin pyrophosphate in pyruvate oxidase-coupled assays) are present at their optimal concentrations.[1] | |
| High Background Signal | 1. Auto-oxidation of this compound: The leuco base can oxidize over time when exposed to light or air. | 1. Prepare fresh solutions of this compound for each experiment. 2. Store the stock solution in a dark, airtight container and at a low temperature. 3. Include a "no-analyte" control to measure and subtract the background absorbance. |
| 2. Contaminating Oxidizing Agents: The sample or reagents may contain substances that can oxidize the leuco base. | 1. Use high-purity reagents and water. 2. If analyzing complex samples, consider a sample cleanup step to remove potential interfering substances. | |
| Inconsistent or Irreproducible Results | 1. Variable Incubation Time and Temperature: Inconsistent incubation parameters can lead to variations in the extent of the color-forming reaction. | 1. Use a temperature-controlled incubator or water bath to ensure a constant and accurate reaction temperature (e.g., 37°C).[1] 2. Precisely time the incubation period for all samples. An incubation time of 40 minutes has been used in published protocols.[1] |
| 2. Pipetting Inaccuracies: Small variations in reagent volumes can lead to significant differences in results, especially in high-throughput screening formats. | 1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions. | |
| 3. Light Sensitivity: Exposure of the reaction mixture to light during incubation can affect the stability of the colored product. | 1. Protect the reaction plate or tubes from direct light during incubation and measurement. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: this compound is a colorless compound that, in the presence of an oxidizing agent and a suitable catalyst (often an enzyme like horseradish peroxidase), is oxidized to form the intensely colored Bindschedler's green dye. The amount of color produced is proportional to the activity of the oxidizing agent or the concentration of a substance that produces an oxidizing species, which can be quantified spectrophotometrically.
Q2: At what wavelength should I measure the absorbance of Bindschedler's green?
A2: The oxidized Bindschedler's green dye has a maximum absorbance at approximately 727 nm.[1] It is also recommended to measure and correct for background absorption at a wavelength where the dye does not absorb, such as 540 nm.[1]
Q3: How can I improve the sensitivity of my assay?
A3: To enhance the sensitivity of your assay, consider the following:
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Optimize Reagent Concentrations: Systematically vary the concentrations of this compound and the enzyme/oxidizing agent to find the optimal ratio.
-
Adjust pH: The pH of the reaction buffer can significantly impact the reaction rate and color stability. A pH of 5.6 has been found to be effective for peroxidase-based systems.[1]
-
Increase Incubation Time: A longer incubation period may allow for greater color development, but be mindful of potential increases in background signal.
-
Control Temperature: Ensure the reaction is carried out at the optimal temperature for the enzyme being used (e.g., 37°C for some peroxidases).[1]
Q4: What are some common interfering substances in this assay?
A4: Substances that can interfere with the assay include:
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Reducing agents: These can prevent the oxidation of the leuco base, leading to a decrease in color formation.
-
Strong oxidizing agents: These can cause non-specific oxidation of the leuco base, resulting in a high background signal.
-
Compounds that absorb at or near 727 nm: These can interfere with the spectrophotometric measurement.
-
Enzyme inhibitors: If using an enzyme-based assay, any compounds that inhibit the enzyme will reduce the signal.
Q5: How should I prepare and store the this compound stock solution?
A5: It is recommended to dissolve this compound in an organic solvent, such as DMSO or ethanol, to prepare a concentrated stock solution. This stock solution should be stored in a dark, airtight container at a low temperature (e.g., -20°C) to minimize auto-oxidation. For working solutions, dilute the stock in the appropriate assay buffer immediately before use.
Detailed Experimental Protocol: Peroxidase-Coupled Pyruvate Detection
This protocol describes a high-throughput screening assay for the detection of pyruvate, which is applicable to measuring the activity of enzymes such as D-glycerate dehydratase. The assay couples the formation of pyruvate to the generation of hydrogen peroxide (H₂O₂) by pyruvate oxidase, which is then used by horseradish peroxidase (HRP) to oxidize the leuco dye DA-64 (a precursor to Bindschedler's green).[1]
Reaction Scheme
Caption: Workflow of the peroxidase-coupled assay for pyruvate detection.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 5.6) | 1 M | 50 mM |
| MgCl₂ | 1 M | 100 µM |
| Thiamin Pyrophosphate (TPP) | 5 mM | 50 µM |
| Pyruvate Oxidase (POX) | 5 U/mL | 0.05 U/mL |
| Horseradish Peroxidase (HRP) | 25 U/mL | 0.25 U/mL |
| DA-64 (this compound precursor) | 5 mM | 50 µM |
| Sample containing Pyruvate | Variable | - |
Assay Procedure
-
Prepare the Master Mix: In a single tube, prepare a master mix containing potassium phosphate buffer, MgCl₂, TPP, POX, HRP, and DA-64 at the final concentrations listed in the table above. Prepare enough master mix for all samples and controls.
-
Sample Addition: To a 96-well microplate, add 100 µL of your sample (or pyruvate standard for a standard curve) to each well.
-
Initiate the Reaction: Add 100 µL of the master mix to each well containing the sample.
-
Incubation: Incubate the microplate for 40 minutes at 37°C with shaking at 500 rpm.[1]
-
Measurement: Measure the absorbance at 727 nm using a microplate reader. It is also recommended to measure the absorbance at 540 nm to correct for background.[1]
-
Data Analysis: Subtract the background absorbance (if measured) from the 727 nm reading. The pyruvate concentration in the samples can be determined by comparing the corrected absorbance values to a standard curve generated using known concentrations of pyruvate.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the this compound assay.
References
Interference in Bindschedler's green leuco base assays from sample matrix
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from sample matrices in Bindschedler's Green Leuco Base (BGLB) assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (BGLB) assay?
The BGLB assay is a colorimetric method often used to quantify hydrogen peroxide (H₂O₂) or the activity of peroxidase-producing enzymes. The assay relies on the oxidation of the colorless this compound into the intensely colored Bindschedler's green dye in the presence of peroxidase and hydrogen peroxide. The resulting green product can be measured spectrophotometrically, and its absorbance is proportional to the amount of H₂O₂ in the sample.
Q2: What are "matrix effects" and why are they a concern in BGLB assays?
"Matrix effects" refer to the interference caused by components in the sample, other than the analyte of interest, that can alter the assay's performance.[1][2][3] In BGLB assays, these effects can lead to inaccurate quantification by either suppressing or enhancing the color development reaction.[1] Complex biological samples like serum, plasma, urine, or tissue homogenates contain numerous substances that can interfere.[4][5]
Troubleshooting Common Issues
Q3: My blank or negative control samples are showing a high background signal. What could be the cause?
A high background signal can be caused by several factors:
-
Contaminated Reagents: One or more of your reagents may be contaminated with a substance that can oxidize BGLB or with endogenous peroxidases.
-
Sample Matrix Color: The inherent color of your sample matrix may absorb light at the same wavelength used to measure Bindschedler's green.
-
Endogenous Peroxidases: Some biological samples may contain endogenous peroxidases that can catalyze the reaction even in the absence of the target analyte.[4]
-
Auto-oxidation: The BGLB reagent may be slowly auto-oxidizing. Ensure it is stored correctly and prepared fresh.
Q4: I am observing lower-than-expected results or false negatives. What is the likely cause?
Underestimation of analyte concentration is a common issue in peroxidase-based assays and is often due to interfering substances in the sample matrix.[4][6]
-
Reducing Agents: The most common interferents are endogenous reductants like antioxidants (e.g., ascorbic acid/vitamin C), thiols, and some vitamins.[4][6] These compounds can reduce the oxidized Bindschedler's green back to its colorless leuco form, leading to a weaker signal.[4][6]
-
Enzyme Inhibitors: Substances that inhibit horseradish peroxidase (HRP), the enzyme typically used in these assays, will slow down the reaction rate. Known inhibitors include thiols and heavy metals.[7]
-
Catalase Activity: If the sample contains catalase, it will degrade the hydrogen peroxide substrate, reducing the amount available for the reaction with BGLB.[8]
Q5: My results show high variability between replicates. What should I investigate?
High variability can stem from both procedural inconsistencies and matrix effects.
-
Inconsistent Sample Preparation: Ensure thorough mixing and consistent dilution of all samples. Matrix components can be heterogeneously distributed, especially in complex samples.[5]
-
Variable Matrix Effects: Different samples, even from the same source, can have varying concentrations of interfering substances, leading to inconsistent results.[5][9]
-
Pipetting Errors: Inaccurate pipetting of samples or reagents is a common source of variability.
Guide to Identifying and Mitigating Matrix Interference
Step 1: Identify Potential Interferents
Many substances commonly found in biological and environmental samples can interfere with peroxidase-based assays.
Table 1: Common Interfering Substances in BGLB and Peroxidase-Based Assays
| Class of Interferent | Specific Examples | Mechanism of Interference | Potential Result |
| Reducing Agents | Ascorbic Acid (Vitamin C), Glutathione, Thiols, Uric Acid | Reduces the oxidized colored product back to its colorless leuco form.[4][6] | False Negative / Lower Signal |
| Enzyme Inhibitors | Sodium Azide, Thiols, Heavy Metals | Directly inhibits the activity of the peroxidase enzyme.[7] | False Negative / Lower Signal |
| Endogenous Enzymes | Catalase, Endogenous Peroxidases | Degrades H₂O₂ substrate; directly catalyzes BGLB oxidation.[4][8] | False Negative; False Positive |
| Colored Compounds | Hemoglobin, Bilirubin, Plant Pigments | Absorbs light at the measurement wavelength. | High Background / False Positive |
| High Protein/Lipid Content | Serum, Plasma | Can cause non-specific binding or hinder reaction kinetics.[3][4] | Variable Results |
Experimental Protocols
Protocol 1: Standard this compound (BGLB) Assay for H₂O₂
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific application.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
BGLB Stock Solution: Prepare a 1-2 mM stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Store protected from light.
-
Horseradish Peroxidase (HRP) Solution: Prepare a working solution of HRP (e.g., 1-5 U/mL) in Assay Buffer.
-
H₂O₂ Standards: Prepare a series of H₂O₂ standards by diluting a 30% H₂O₂ stock solution in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your standards, controls, and unknown samples to respective wells.
-
Prepare a reaction master mix containing Assay Buffer, BGLB working solution (e.g., 100 µM final concentration), and HRP working solution (e.g., 0.1 U/mL final concentration).
-
Initiate the reaction by adding 150 µL of the master mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically ~600-660 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no H₂O₂) from all readings.
-
Generate a standard curve by plotting the absorbance of the H₂O₂ standards against their known concentrations.
-
Determine the H₂O₂ concentration in your unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Evaluating Sample Matrix Interference using a Spike-and-Recovery Experiment
This experiment helps determine if your sample matrix is inhibiting or enhancing the assay signal.
-
Sample Preparation:
-
Prepare at least two aliquots of your sample matrix.
-
Spiked Sample: To one aliquot, add a known concentration of H₂O₂ (the "spike"). The spike concentration should be in the mid-range of your standard curve.
-
Unspiked Sample: To the other aliquot, add an equal volume of Assay Buffer (without H₂O₂).
-
-
Control Preparation:
-
Prepare a control sample by adding the same amount of H₂O₂ spike to the Assay Buffer instead of the sample matrix.
-
-
Assay Execution:
-
Run the BGLB assay as described in Protocol 1 for the Spiked Sample, Unspiked Sample, and the Control Spike.
-
-
Calculation of Percent Recovery:
-
Calculate the Percent Recovery using the following formula: % Recovery = [(Absorbance of Spiked Sample - Absorbance of Unspiked Sample) / Absorbance of Control Spike] * 100
-
-
Interpretation:
-
Ideal Recovery (80-120%): Indicates minimal to no matrix interference.
-
Low Recovery (<80%): Suggests signal suppression (inhibition). This is often due to reducing agents or enzyme inhibitors.
-
High Recovery (>120%): Suggests signal enhancement.
-
Visual Troubleshooting Guide and Workflows
Caption: Troubleshooting workflow for BGLB assay interference.
Q6: How can I mitigate or eliminate matrix effects?
Based on the results from your troubleshooting experiments, several strategies can be employed:
-
Sample Dilution: This is often the simplest and most effective first step.[9] Diluting the sample can lower the concentration of interfering substances to a level where they no longer affect the assay.[3][9] However, ensure that after dilution, your target analyte concentration remains within the detection range of the assay.[9]
-
Sample Preparation/Cleanup: For particularly complex matrices, you may need to remove interfering components.[3][10] Techniques like protein precipitation, solid-phase extraction (SPE), or filtration can be effective.
-
Matrix-Matched Standards: If dilution or cleanup is not feasible, prepare your standard curve by diluting the standards in a blank matrix that is as similar as possible to your samples.[3] This ensures that the standards are subjected to the same matrix effects as the samples, improving accuracy.
-
Alternative Assay: If matrix effects are severe and cannot be overcome, you may need to consider a different analytical method that is less susceptible to interference from your specific sample type.[7]
References
- 1. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Reducing variability in Bindschedler's green leuco base assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Bindschedler's green leuco base in colorimetric assays. Our goal is to help you reduce variability and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound assay?
A1: This assay is a colorimetric method used to detect the activity of peroxidase enzymes or the presence of substances that produce hydrogen peroxide (H₂O₂). The core principle involves the oxidation of the colorless this compound into the intensely colored Bindschedler's green in the presence of a peroxidase (like horseradish peroxidase, HRP) and H₂O₂. The resulting green product can be quantified by measuring its absorbance, typically around 727 nm. The intensity of the color is directly proportional to the peroxidase activity or the amount of H₂O₂ in the sample.[1][2]
Q2: What are the primary applications of the this compound assay in research?
A2: This assay is versatile and can be adapted for various applications, including:
-
Coupled Enzyme Assays: To quantify the activity of enzymes that produce hydrogen peroxide as a byproduct, such as pyruvate oxidase.[1][2]
-
Presumptive Blood Detection: In forensic science, it is used to detect the presence of blood, as the heme in hemoglobin exhibits peroxidase-like activity.
-
Quantification of H₂O₂: The assay can be used for the direct measurement of hydrogen peroxide concentrations in various samples.
Q3: My this compound solution has a slight color. Can I still use it?
A3: this compound is susceptible to auto-oxidation, especially when exposed to light and air. A slight coloration may indicate some degree of oxidation. For sensitive assays, it is crucial to use a freshly prepared or properly stored solution that is colorless to ensure a low background signal. If the solution is visibly green, it should be discarded as it will lead to high background and reduced assay sensitivity.
Q4: What is the optimal pH for this assay?
A4: The optimal pH for peroxidase activity is typically in the slightly acidic to neutral range. For a coupled enzymatic assay using pyruvate oxidase and horseradish peroxidase to produce Bindschedler's green, a potassium phosphate buffer at pH 5.6 has been shown to be effective.[1][2] However, the optimal pH can vary depending on the specific peroxidase being used and the sample matrix. It is recommended to perform a pH optimization experiment for your specific assay conditions.
Troubleshooting Guide
High variability and inconsistent results can be frustrating. This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Problem 1: High Background Signal in All Wells
-
Question: My negative control and blank wells are showing a significant green color. What could be the cause?
-
Answer: A high background signal can obscure the detection of your target and reduce the dynamic range of your assay. The following are common causes and their solutions:
| Possible Cause | Recommended Solution |
| Contaminated Reagents or Water | Use high-purity, deionized water for all buffers and solutions. Prepare fresh buffers regularly and filter sterilize if necessary. |
| Degradation of this compound | Prepare the this compound working solution fresh for each experiment. Store the stock solution protected from light and air. |
| Spontaneous Oxidation of the Leuco Base | Certain metal ions in your sample or buffer can catalyze the oxidation of the leuco base. Consider adding a chelating agent like EDTA to your reaction buffer. |
| Insufficient Blocking (for ELISA-type assays) | If using this assay as a detection method in an ELISA, ensure proper blocking of the microplate wells to prevent non-specific binding of the peroxidase-conjugated antibody. Increase blocking time or try a different blocking agent. |
Problem 2: Low or No Signal Development
-
Question: I am not observing any color change, or the signal is much weaker than expected. What should I investigate?
-
Answer: A lack of signal can be due to several factors, from inactive reagents to the presence of inhibitors in your sample.
| Possible Cause | Recommended Solution |
| Inactive Peroxidase Enzyme | Ensure the peroxidase (e.g., HRP) has been stored correctly and has not lost activity. Test the enzyme activity with a known positive control. |
| Degraded Hydrogen Peroxide | H₂O₂ solutions can degrade over time. Use a fresh bottle or verify the concentration of your stock. Prepare working dilutions of H₂O₂ immediately before use. |
| Presence of Reducing Agents in the Sample | Compounds like NADH can reduce the colored Bindschedler's green back to its colorless leuco form, leading to a decrease in signal.[2] Consider sample pretreatment steps to remove interfering substances. |
| Incorrect Buffer pH | Peroxidase activity is pH-dependent. Verify that the pH of your reaction buffer is within the optimal range for your enzyme. |
| Sub-optimal Reagent Concentrations | The concentrations of this compound, H₂O₂, and the peroxidase may not be optimal. Perform a titration of each reagent to determine the optimal concentrations for your assay. |
Problem 3: High Variability Between Replicate Wells
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Question: My replicate wells show a wide range of absorbance values. How can I improve the precision of my assay?
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Answer: Inconsistent results between replicates can undermine the reliability of your data. The following table provides guidance on improving assay consistency:
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Use a master mix of reagents to minimize pipetting variations between wells. |
| Inconsistent Incubation Times | Use a multichannel pipette to add the start or stop reagent to all wells simultaneously. Ensure a consistent incubation time for all wells. |
| Temperature Fluctuations | Ensure that all reagents and the microplate are at the same temperature before starting the reaction. Avoid placing the plate on a cold or hot surface. Use an incubator to maintain a constant temperature during the reaction. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can lead to increased reagent concentrations and higher signals. Avoid using the outer wells or fill them with a blank solution (e.g., water or buffer). |
Experimental Protocols
Protocol 1: General Peroxidase Activity Assay
This protocol provides a general framework for detecting peroxidase activity using this compound. Optimal concentrations and incubation times should be determined empirically for each specific application.
Reagents:
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Assay Buffer: 50 mM potassium phosphate buffer, pH 5.6.
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This compound Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO or ethanol). Store in small aliquots, protected from light at -20°C.
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Horseradish Peroxidase (HRP) Stock Solution: Prepare a 1 mg/mL stock solution in the assay buffer. Store at -20°C.
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Hydrogen Peroxide (H₂O₂) Solution: Prepare a 10 mM working solution in the assay buffer immediately before use from a 30% stock.
Procedure:
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Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, this compound, and HRP. The final concentrations will need to be optimized, but a starting point could be 50 µM for the leuco base and 0.25 U of HRP.
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Add Sample: Add your sample containing the substance to be quantified (which may be a source of H₂O₂ or a modulator of HRP activity) to the wells of a clear, flat-bottom 96-well plate.
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Initiate the Reaction: Add the H₂O₂ solution to each well to initiate the reaction. A typical starting concentration is 50 µM.
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Incubate: Incubate the plate at room temperature, protected from light, for a predetermined amount of time (e.g., 15-30 minutes).
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Measure Absorbance: Read the absorbance at or near 727 nm using a microplate reader.
Visualizations
This compound Assay Workflow
References
Common pitfalls in preparing Bindschedler's green leuco base reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bindschedler's green leuco base. The information is presented in a question-and-answer format to directly address common issues encountered during its preparation and use.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, focusing on a proposed route via the Ullmann condensation.
Question 1: My reaction to synthesize this compound is showing low or no yield. What are the possible causes and solutions?
Answer:
Low or no yield in the Ullmann condensation for preparing this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Inactive Copper Catalyst | The copper(I) catalyst (e.g., CuI) is prone to oxidation. Use a fresh, high-purity batch of the copper catalyst. Consider activating the copper catalyst in situ if using Cu(0) or Cu(II) sources.[1] |
| Inappropriate Ligand | The choice of ligand is crucial for stabilizing the copper catalyst. Screen a variety of ligands such as 1,10-phenanthroline, N-methylglycine, or L-proline to find the optimal one for your specific substrates.[1] |
| Suboptimal Base | The base plays a critical role in the reaction. Screen different inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1][2] |
| Reaction Temperature Too Low or High | While traditional Ullmann reactions require high temperatures, modern ligand-accelerated methods are milder. Start with a temperature range of 80-120 °C and adjust as needed based on reaction monitoring.[1][2] |
| Presence of Oxygen or Moisture | The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst and lead to side reactions. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Poor Quality Starting Materials | Impurities in the starting materials (e.g., 4-halo-N,N-dimethylaniline or N,N-dimethyl-p-phenylenediamine) can interfere with the reaction. Purify starting materials by recrystallization or distillation before use. |
Question 2: The isolated product is not the expected white to light gray powder but is instead colored (e.g., green, blue, or brown). What could be the reason?
Answer:
The appearance of a colored product indicates the presence of the oxidized form of the leuco base (Bindschedler's green) or other colored impurities.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Oxidation during Reaction or Workup | The leuco base is highly susceptible to oxidation by atmospheric oxygen. Maintain an inert atmosphere throughout the reaction and workup. Degas all solutions before use. |
| Incomplete Reaction | The presence of unreacted starting materials or intermediates can contribute to discoloration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
| Side Reactions | At elevated temperatures, side reactions such as debromination of the aryl halide can occur, leading to colored byproducts.[1] Optimize the reaction temperature to minimize these side reactions. |
| Oxidation during Storage | This compound is air and light-sensitive. Store the purified product under an inert atmosphere (e.g., argon) and in a dark, cool place.[4] |
Question 3: How can I effectively purify the synthesized this compound?
Answer:
Purification is crucial to remove unreacted starting materials, the copper catalyst, and any side products.
Purification Methods:
| Method | Description |
| Column Chromatography | This is a standard method for purifying organic compounds. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the leuco base from impurities. |
| Recrystallization | This technique is effective for purifying crystalline solids. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and allow it to cool slowly. The pure leuco base will crystallize out, leaving impurities in the solution.[5] Suitable solvents include ethanol or a mixture of ethanol and water. |
| Activated Charcoal Treatment | If the product is colored due to minor oxidized impurities, treatment with activated charcoal during recrystallization can help decolorize it.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound via Ullmann condensation?
A1: The following is a proposed experimental protocol based on general Ullmann condensation procedures. Optimization of specific parameters will be necessary.
Experimental Protocol: Synthesis of Bis(4-dimethylaminophenyl)amine
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Reaction Setup:
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To an oven-dried Schlenk flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), N,N-dimethyl-p-phenylenediamine (1.2 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
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Seal the flask, and evacuate and backfill with argon three times.
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Add anhydrous dioxane or toluene via a syringe.
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Stir the reaction mixture at 100-120 °C and monitor the progress by TLC.
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with ethyl acetate and filter through a pad of Celite to remove the copper salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.
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Q2: What are the key safety precautions to consider when preparing this compound?
A2: Safety is paramount in any chemical synthesis.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
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Fume Hood: Conduct the reaction in a well-ventilated fume hood, as the solvents are volatile and potentially harmful.
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Handling of Reagents:
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Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
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Aryl Halides and Amines: These can be irritants and may be toxic. Handle with care.
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Solvents: Toluene and dioxane are flammable and have associated health risks. Avoid sparks and open flames.
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Q3: How should I store the prepared this compound?
A3: this compound is sensitive to air and light. For long-term stability, store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[4]
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the preparation and troubleshooting of this compound.
References
How to address solubility issues with Bindschedler's green leuco base
Technical Support Center: Bindschedler's Green Leuco Base
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the use of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while working with this compound.
Issue 1: Difficulty Dissolving the Compound
Q: My this compound is not dissolving properly or is forming a suspension. What should I do?
A: Solubility issues with this compound often stem from using an inappropriate solvent or suboptimal dissolving conditions.
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Solvent Selection: this compound is generally poorly soluble in aqueous solutions but shows good solubility in many organic solvents. Aprotic solvents are often a good choice for preparing stock solutions. Refer to the solubility table below for guidance.
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Improving Solubility:
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Sonication: Gently sonicate the solution in a water bath to aid dissolution.
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Gentle Warming: Cautiously warm the solution (e.g., to 30-40°C). However, be aware that excessive heat can promote oxidation and degradation.
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Vortexing: Vigorous vortexing can also help break up powder aggregates.
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Fresh Solvent: Ensure you are using anhydrous, high-purity solvents. The presence of water or impurities can affect solubility.
Issue 2: Solution Turns Green or Blue Upon Dissolving
Q: I dissolved the white/off-white this compound powder, and the solution immediately turned green or blue. Is my compound degraded?
A: The development of a green or blue color indicates the oxidation of the leuco base to its colored cationic form, Bindschedler's Green. This is a common issue due to the compound's sensitivity.
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Cause: The primary cause is exposure to oxygen (air) and/or light. The solvent itself can also play a role if it contains peroxides or other oxidizing impurities.
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Prevention and Mitigation:
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Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
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Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
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Light Protection: Protect the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Fresh Solutions: Prepare solutions fresh for each experiment. Avoid long-term storage of solutions, especially at low concentrations.
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Antioxidants: For some applications, the addition of a small amount of an antioxidant may be possible, but this should be tested for compatibility with your specific assay.
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Issue 3: Precipitate Forms in the Solution Over Time
Q: My this compound solution was initially clear, but a precipitate formed after a short period. What is causing this?
A: Precipitation can occur for several reasons:
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Supersaturation: The initial dissolution may have been aided by warming, leading to a supersaturated solution that precipitates as it cools to room temperature. Try preparing a slightly more dilute solution.
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Oxidation: The oxidized form (Bindschedler's Green) may have different solubility characteristics than the leuco base in your chosen solvent, potentially leading to its precipitation.
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Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and cause the compound to precipitate.
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pH Changes: If working with a buffered or mixed solvent system, ensure the pH is stable and compatible with the solubility of the leuco base.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: While specific quantitative data is limited, high-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally recommended for preparing concentrated stock solutions. For working solutions, the choice of solvent will depend on the specific experimental requirements and compatibility with other reagents.
Q2: How should I store solid this compound?
A2: Solid this compound is sensitive to air and light. It should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, and in a cool, dark place.[1] Some suppliers recommend storage at temperatures below 15°C.
Q3: My solution of this compound is faintly colored. Can I still use it?
A3: A very faint coloration might be acceptable for some applications, but it indicates that some oxidation has occurred. For sensitive quantitative assays, it is crucial to use a completely colorless solution to ensure a low background signal. It is always best practice to prepare fresh solutions.
Q4: What is the typical appearance of high-quality this compound?
A4: High-quality this compound should be a white to off-white or grayish powder or crystalline solid.[2] A significant pink, red, or green tint in the solid material may suggest oxidation or the presence of impurities.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poor | Generally considered insoluble for practical purposes. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing concentrated stock solutions. |
| Acetonitrile | Soluble | Aprotic solvent, may be suitable for analytical applications.[3] |
| Ethanol | Sparingly Soluble | May require warming or sonication to fully dissolve. |
| Methanol | Sparingly Soluble | Similar to ethanol; solutions may be less stable. |
| Chloroform | Soluble | A nonpolar organic solvent that can be effective. |
| Ethyl Acetate | Soluble | Another potential nonpolar solvent choice. |
Note: The above data is qualitative and based on the general behavior of leuco dyes and available product information. It is always recommended to perform a small-scale solubility test before preparing larger volumes.
Experimental Protocols
Protocol: Peroxidase Activity Assay Using this compound as a Chromogenic Substrate
This protocol describes a general method for measuring peroxidase activity (e.g., from horseradish peroxidase, HRP) where the enzyme catalyzes the oxidation of this compound in the presence of hydrogen peroxide, leading to the formation of the colored Bindschedler's Green.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), high-purity
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Hydrogen peroxide (H₂O₂), 30% solution
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Assay Buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0)
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Peroxidase enzyme standard (e.g., HRP) and samples
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Microplate reader capable of measuring absorbance at ~600-650 nm (the absorbance maximum may vary slightly depending on the solvent and pH)
Procedure:
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Preparation of Reagents:
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Leuco Base Stock Solution (10 mM): Under dim light and an inert atmosphere if possible, dissolve 2.55 mg of this compound in 1 mL of high-purity DMSO. Vortex until fully dissolved. This solution should be colorless. Prepare fresh daily.
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Hydrogen Peroxide Stock Solution (200 mM): Prepare a 1:150 dilution of 30% H₂O₂ in deionized water. Caution: H₂O₂ is a strong oxidizer.
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Working Substrate Solution: Just before use, prepare the working solution by mixing the leuco base stock, H₂O₂ stock, and assay buffer. The optimal concentrations may need to be determined empirically, but a starting point could be:
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100 µL of 10 mM Leuco Base Stock
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50 µL of 200 mM H₂O₂ Stock
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9.85 mL of Assay Buffer This results in a final concentration of ~100 µM leuco base and 1 mM H₂O₂. Protect this solution from light.
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Assay Protocol (96-well plate format):
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Add 50 µL of peroxidase standard or sample to each well.
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Include appropriate controls (e.g., buffer only for blank, sample without H₂O₂).
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To initiate the reaction, add 150 µL of the freshly prepared Working Substrate Solution to each well.
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Incubate the plate at room temperature for a desired period (e.g., 10-30 minutes), protected from light.
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Measure the absorbance at the optimal wavelength (e.g., 620 nm).
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Data Analysis:
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Subtract the absorbance of the blank from all readings.
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Plot a standard curve of absorbance versus the concentration of the peroxidase standard.
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Determine the peroxidase activity in the samples by interpolating their absorbance values on the standard curve.
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Mandatory Visualizations
References
Eliminating cross-reactivity in Bindschedler's green leuco base immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Bindschedler's Green Leuco Base (BGLB) immunoassays, with a focus on eliminating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BGLB) and how does it work in an immunoassay?
A1: this compound is a chromogenic substrate used in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. In its reduced, or "leuco," form, it is colorless. In the presence of Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂), BGLB is oxidized to form a stable, soluble green product that can be quantified spectrophotometrically. The intensity of the green color is directly proportional to the amount of HRP-conjugated antibody bound to the target analyte.
Q2: What are the common causes of cross-reactivity and non-specific binding in BGLB immunoassays?
A2: Cross-reactivity and non-specific binding in BGLB immunoassays can arise from several sources, leading to inaccurate results. These include:
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Structurally Similar Molecules: Endogenous or exogenous compounds in the sample that are structurally similar to the target analyte may be recognized by the assay antibodies.
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Heterophilic Antibodies: These are human antibodies that can bind to the immunoglobulins of other species, such as the mouse antibodies often used in immunoassays. They can bridge the capture and detection antibodies, causing a false-positive signal.
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Human Anti-Mouse Antibodies (HAMA): A specific type of heterophilic antibody that recognizes mouse immunoglobulins, often present in patients who have received therapeutic mouse monoclonal antibodies.
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Rheumatoid Factor (RF): An autoantibody that can bind to the Fc region of IgG antibodies, leading to non-specific binding.
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Matrix Effects: Components of the sample matrix (e.g., serum, plasma, urine) such as endogenous reductants, proteins, and lipids can interfere with the assay chemistry. Endogenous reductants can directly reduce the oxidized Bindschedler's green, leading to an underestimation of the analyte.
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Insufficient Blocking: Inadequate blocking of the microplate wells can lead to non-specific adsorption of antibodies to the plastic surface.
Q3: How can I identify the source of cross-reactivity in my assay?
A3: Identifying the source of cross-reactivity often requires a systematic approach:
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Review the Literature: Check for known cross-reactants for your target analyte and the antibodies being used.
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Spike-and-Recovery Experiments: Add a known amount of your analyte to a sample matrix and measure the recovery. Poor recovery may indicate matrix effects or the presence of interfering substances.
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Dilution Linearity: Serially dilute your sample. If interfering substances are present, the measured analyte concentration may not be linear with the dilution factor.
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Use of Blocking Agents: Test different types of blocking agents specifically designed to inhibit heterophilic antibodies, HAMA, or RF.
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Analyte-Free Matrix: Run the assay with a sample matrix known to be free of the target analyte. A positive signal indicates non-specific binding or other interferences.
Troubleshooting Guides
Problem 1: High Background Signal
High background can obscure the specific signal from your analyte, reducing the assay's sensitivity and dynamic range.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer from the wells after each step. |
| Inadequate Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. The optimal concentration and incubation time should be determined empirically. Consider using commercially available, specialized blocking buffers. |
| High Concentration of Detection Antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-Reactivity of Antibodies | Ensure that the secondary antibody does not cross-react with the capture antibody. Use pre-adsorbed secondary antibodies. |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure that the BGLB substrate has not been exposed to light or oxidizing agents. |
Problem 2: False Positive Results
False positives are signals detected in the absence of the target analyte, often due to cross-reactivity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Heterophilic Antibodies/HAMA/RF | Add a commercially available heterophilic antibody blocker to your sample diluent. Use F(ab')₂ fragments of the detection antibody, which lack the Fc region recognized by RF. |
| Cross-reacting Molecules in the Sample | If known cross-reactants are present, consider a sample pre-treatment step to remove them (e.g., solid-phase extraction). |
| Non-specific Binding of Conjugate | Optimize the blocking step as described for high background. Include a non-ionic detergent like Tween-20 (0.05%) in the wash buffer to reduce non-specific interactions. |
Problem 3: Poor Assay Sensitivity
Low sensitivity can prevent the detection of low concentrations of the analyte.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Perform a checkerboard titration to determine the optimal concentrations of capture and detection antibodies. |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering substances. Optimize the assay buffer (e.g., adjust pH, ionic strength). |
| Degraded Reagents | Ensure all reagents are stored correctly and are within their expiration date. Prepare fresh substrate solutions for each experiment. |
Data Presentation: Comparison of Blocking Agents
While specific quantitative data for this compound immunoassays is limited in the public domain, the following table provides an illustrative comparison of the effectiveness of common blocking agents in reducing non-specific binding in HRP-based ELISAs. Note: The optimal blocking agent and concentration must be determined empirically for your specific assay.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can be a source of cross-reactivity if it contains contaminating immunoglobulins. |
| Casein | 0.5-2% (w/v) | Highly effective at blocking non-specific protein binding. | Can cause high background in some assays due to protein aggregation. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. | Contains a mixture of proteins that can interfere with some assays. |
| Commercial Blockers | Varies by manufacturer | Optimized formulations, often protein-free, to reduce various types of interference. | More expensive than individual protein blockers. |
Experimental Protocols
Protocol 1: General Protocol for a Sandwich ELISA using BGLB
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Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
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Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
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Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step as in step 2.
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Sample Incubation: Add 100 µL of standards and samples (diluted in an appropriate sample diluent) to the wells. Incubate for 2 hours at room temperature.
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Washing: Repeat the washing step as in step 2.
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Detection Antibody Incubation: Add 100 µL of HRP-conjugated detection antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
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Washing: Repeat the washing step, but increase to 5 washes.
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Substrate Reaction: Prepare the BGLB substrate solution according to the manufacturer's instructions. Add 100 µL to each well. Incubate in the dark for 15-30 minutes at room temperature.
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Signal Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
Protocol 2: Checkerboard Titration to Optimize Antibody Concentrations
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Prepare serial dilutions of the capture antibody in coating buffer. Coat different rows of a 96-well plate with each dilution.
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After blocking, prepare serial dilutions of the HRP-conjugated detection antibody in blocking buffer.
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Add a constant, known amount of your target analyte to all wells (except for the negative controls).
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Add the different dilutions of the detection antibody to the columns of the plate.
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Follow the remaining steps of the ELISA protocol.
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The optimal combination of capture and detection antibody concentrations will be the one that gives the highest signal-to-noise ratio (signal from the analyte-containing wells divided by the signal from the negative control wells).
Visualizations
Caption: HRP catalytic cycle and the two-step oxidation of this compound.
Caption: Troubleshooting workflow for addressing high background and false positives.
Caption: Workflow for a typical sandwich ELISA using BGLB.
Strategies to minimize signal quenching in Bindschedler's green leuco base assays
Welcome to the Technical Support Center for Bindschedler's Green Leuco Base Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding signal quenching and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method used to detect the presence of oxidizing agents, most commonly hydrogen peroxide (H₂O₂), or the activity of peroxidase enzymes. The assay relies on the oxidation of the colorless this compound (BGLB) into the intensely colored Bindschedler's green dye. This reaction is catalyzed by a peroxidase, such as horseradish peroxidase (HRP), in the presence of an oxidizing agent. The resulting green color, which can be quantified spectrophotometrically at approximately 727 nm, is directly proportional to the concentration of the oxidizing agent or the activity of the peroxidase.
Q2: What is signal quenching in the context of this assay?
A2: Signal quenching refers to any process that leads to a decrease in the intensity of the colored signal, resulting in an underestimation of the analyte. In the this compound assay, this primarily occurs when a substance in the sample reduces the colored Bindschedler's green dye back to its colorless leuco form. This chemical reduction effectively "quenches" the signal.
Q3: What are the common causes of signal quenching in my this compound assay?
A3: The most common cause of signal quenching is the presence of reducing agents in the sample. These substances can interfere with the assay by reducing the colored product back to its colorless form. A notable example is nicotinamide adenine dinucleotide (NADH), which can be present in cellular lysates and other biological samples.[1] Other potential interferents include antioxidants, such as phenolic compounds, and compounds with thiol groups, like dithiothreitol (DTT).
Q4: Can components of my sample matrix interfere with the assay?
A4: Yes, the sample matrix can significantly impact the assay's performance. "Matrix effects" can arise from various components in complex biological samples like cell lysates, serum, or tissue homogenates. These components can include endogenous reducing agents, as mentioned above, as well as compounds that inhibit the peroxidase enzyme or interact with the assay reagents. High concentrations of proteins or lipids can also interfere with the optical measurement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assays and provides systematic steps to resolve them.
Problem 1: Low or no signal development.
| Possible Cause | Troubleshooting Steps |
| Degraded Reagents | - Ensure that the this compound solution is fresh and has been stored protected from light and air to prevent auto-oxidation. - Verify the activity of the peroxidase enzyme. Prepare a fresh enzyme stock if necessary. - Check the concentration and stability of the hydrogen peroxide solution, as it can degrade over time. |
| Incorrect Assay Conditions | - Optimize the pH of the reaction buffer. Peroxidase activity is pH-dependent, with an optimal range typically between 6.0 and 7.5. - Ensure the reaction is carried out at the optimal temperature for the peroxidase being used (usually room temperature). |
| Presence of Enzyme Inhibitors | - Some compounds in the sample may inhibit the peroxidase enzyme. See the "Strategies to Minimize Signal Quenching" section for mitigation techniques like sample dilution or purification. |
Problem 2: High background signal.
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use high-purity water and reagents to prepare all solutions. - Check for and eliminate any potential sources of contaminating peroxides in the buffers or on the labware. |
| Auto-oxidation of BGLB | - Prepare the this compound solution fresh before each experiment. - Minimize exposure of the BGLB solution to light and air. |
| Insufficient Washing (for ELISA-type assays) | - If using this assay as a detection method in an ELISA format, ensure that washing steps are thorough to remove any unbound peroxidase conjugate.[2] |
Problem 3: Signal decreases over time (Signal Quenching).
| Possible Cause | Troubleshooting Steps |
| Presence of Reducing Agents (e.g., NADH) | - Dilute the sample: This is the simplest method to reduce the concentration of interfering substances.[1] - Sample pre-treatment: Consider methods to remove or inactivate reducing agents prior to the assay. For example, enzymatic depletion of NADH using lactate dehydrogenase.[1] - Run a sample blank: Prepare a reaction mixture containing the sample but without the peroxidase enzyme. Any color change in this control would indicate the presence of other substances in the sample that can oxidize the leuco base, while a decrease in signal in the presence of the enzyme would point towards reducing agents. |
Strategies to Minimize Signal Quenching
Signal quenching, primarily caused by reducing agents that convert the colored Bindschedler's green back to its colorless leuco form, can be a significant challenge. Here are detailed strategies to mitigate this issue.
Quantitative Data on Common Interferents
The presence of reducing agents is a major source of signal quenching. The following table summarizes the inhibitory effects of various compounds on peroxidase activity, which is central to the Bindschedler's green assay. While specific IC₅₀ values for the Bindschedler's green assay are not widely published, the data for general peroxidase inhibitors provides valuable guidance.
| Compound Class | Example | Inhibitory Concentration (IC₅₀ or Kᵢ) | Mechanism of Interference |
| Reducing Agents | NADH | Concentration-dependent | Reduces the colored Bindschedler's green back to its colorless leuco form.[1] |
| L-cysteine | Reported to inhibit peroxidase activity by 93%.[3] | Non-competitive inhibitor of peroxidase.[3] | |
| Heme Protein Inhibitors | Sodium Azide | ~90% inhibition at 1 mM | Binds to the heme iron of the peroxidase, inhibiting its catalytic activity. |
| Potassium Cyanide | ~90% inhibition at 1 mM | Binds to the heme iron of the peroxidase, inhibiting its catalytic activity. | |
| Chelating Agents | EDTA | Less effective, ~64% inhibition at 1 mM | May chelate metal ions that are important for enzyme stability or activity. |
| Pesticides | λ-cyhalothrin | Kᵢ: 1.23 x 10⁻² ± 0.21 x 10⁻² mM | Noncompetitive inhibition.[4] |
| Cypermethrin | Kᵢ: 2.14 x 10⁻² ± 0.08 x 10⁻² mM | Competitive inhibition.[4] |
Experimental Protocols
Key Experiment: Quantification of Hydrogen Peroxide
This protocol provides a method for the quantification of hydrogen peroxide in aqueous samples using the this compound assay.
Materials:
-
This compound (BGLB)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer (100 mM, pH 6.5)
-
Microplate reader capable of measuring absorbance at 727 nm
-
96-well microplate
Reagent Preparation:
-
BGLB Stock Solution (10 mM): Dissolve 2.55 mg of BGLB in 1 mL of a suitable organic solvent (e.g., DMSO) and store in a light-protected tube at -20°C.
-
HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of phosphate buffer. Store at 4°C.
-
H₂O₂ Standard Solutions: Prepare a series of H₂O₂ standards (e.g., 0, 1, 2.5, 5, 10, 20 µM) by diluting the 30% H₂O₂ stock solution in phosphate buffer. The concentration of the stock solution should be accurately determined by measuring its absorbance at 240 nm (extinction coefficient = 43.6 M⁻¹cm⁻¹).
Assay Procedure:
-
Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing:
-
50 µL of 100 mM Phosphate Buffer (pH 6.5)
-
20 µL of 10 mM BGLB stock solution
-
10 µL of 1 mg/mL HRP stock solution
-
-
Add Samples and Standards: To each well of a 96-well plate, add 20 µL of your sample or H₂O₂ standard.
-
Initiate the Reaction: Add 80 µL of the Reaction Master Mix to each well.
-
Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 727 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM H₂O₂) from all readings. Plot a standard curve of absorbance versus H₂O₂ concentration and use the linear regression equation to determine the H₂O₂ concentration in your samples.
Visualizations
Signaling Pathway of the this compound Assay
Caption: Reaction mechanism of the Bindschedler's green assay and the quenching pathway.
Experimental Workflow for H₂O₂ Quantification
Caption: Step-by-step workflow for quantifying hydrogen peroxide.
Troubleshooting Logic for Low Signal
References
Validation & Comparative
A Comparative Guide to Peroxidase Assays: Bindschedler's Green Leuco Base vs. TMB
For researchers, scientists, and drug development professionals, the selection of a chromogenic substrate is a critical step in the development of sensitive and reliable peroxidase-based assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a detailed comparison of two such substrates: 3,3’,5,5’-Tetramethylbenzidine (TMB) and Bindschedler's green leuco base.
While TMB is a well-characterized and widely adopted substrate with extensive supporting data, information regarding the performance of this compound in peroxidase assays is less readily available in the scientific literature. This guide aims to present a comprehensive overview of TMB and summarize the currently available information for this compound to aid in substrate selection.
Introduction to Peroxidase Substrates
Horseradish peroxidase (HRP) is a commonly used enzyme label in a variety of bioassays. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color produced is proportional to the amount of HRP, and therefore, the analyte of interest. The choice of substrate significantly impacts key assay parameters such as sensitivity, dynamic range, and stability.
3,3’,5,5’-Tetramethylbenzidine (TMB)
TMB is the most popular chromogenic substrate for HRP in ELISA and other immunoassays. Its widespread use is attributed to its high sensitivity, rapid reaction kinetics, and low background signal.
Performance Characteristics of TMB
TMB is known for its excellent performance in peroxidase assays, making it a preferred choice for detecting low concentrations of analytes. Key advantages include:
-
High Sensitivity: TMB is one of the most sensitive chromogenic substrates available for HRP, enabling the detection of minute amounts of the target molecule.
-
Rapid Signal Development: The enzymatic reaction with TMB proceeds quickly, allowing for shorter incubation times and higher throughput.
-
Low Background: Properly optimized TMB assays exhibit low non-specific signal, leading to a high signal-to-noise ratio.
-
Good Stability: Commercial TMB formulations offer good stability, ensuring consistent and reproducible results.
Signaling Pathway
The oxidation of TMB by HRP in the presence of H₂O₂ is a two-step process. The initial one-electron oxidation produces a blue-colored cation radical. A subsequent one-electron oxidation yields a yellow diimine product. The reaction is typically stopped by the addition of an acid (e.g., sulfuric acid), which converts the blue product to a more stable yellow product with a higher molar absorptivity, thereby amplifying the signal.
This compound
This compound is a leuco dye that can be oxidized to form the intensely colored Bindschedler's green. While it has been utilized in various colorimetric assays, its application and performance characteristics as a chromogenic substrate for HRP in immunoassays are not as extensively documented as those of TMB.
Performance Characteristics of this compound
Signaling Pathway
The presumed signaling pathway involves the enzymatic oxidation of the colorless this compound by HRP and H₂O₂ to produce the colored Bindschedler's green cation.
Head-to-Head Comparison
Due to the limited availability of performance data for this compound in peroxidase assays, a comprehensive quantitative comparison table cannot be constructed at this time. The following table summarizes the known characteristics of TMB.
| Feature | 3,3’,5,5’-Tetramethylbenzidine (TMB) | This compound |
| Sensitivity | High | Data not readily available |
| Reaction Product Color | Blue (kinetic), Yellow (stopped) | Green |
| Molar Absorptivity (ε) | ~39,000 M⁻¹cm⁻¹ (stopped, at 450 nm) | Data not readily available |
| Reaction Speed | Fast | Data not readily available |
| Stability | Good | Data not readily available |
| Safety | Considered non-carcinogenic | Data not readily available |
Experimental Protocols
Standard TMB Peroxidase Assay Protocol (ELISA)
This protocol provides a general workflow for a typical ELISA using TMB as the substrate.
A Comparative Guide to Chromogenic Substrates: Bindschedler's Green Leuco Base vs. ABTS
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable chromogenic substrate is a critical step in the development of sensitive and reliable enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based detection methods. This guide provides a detailed comparison of two chromogenic substrates: Bindschedler's green leuco base and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This comparison aims to assist researchers in making an informed decision based on the performance characteristics and experimental data available for each substrate.
Performance Comparison
Key Performance Characteristics:
| Feature | This compound | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Final Product Color | Green | Green |
| Oxidized Product | Bindschedler's Green (Malachite Green cation) | ABTS radical cation (ABTS•+) |
| Wavelength of Max. Absorbance (λmax) | ~617 nm, also measured at 727 nm in some assays. | 405-410 nm and 650 nm.[1] |
| Molar Extinction Coefficient (ε) | Approximately 148,900 M⁻¹cm⁻¹ at ~617 nm for Malachite Green. | Approximately 3.6 x 10⁴ M⁻¹cm⁻¹ at 420 nm. |
| Sensitivity | Potentially high due to high molar extinction coefficient. | Generally considered to have lower sensitivity compared to substrates like TMB and OPD.[2][3] |
| Solubility | The leuco base is a solid. | Water-soluble.[1] |
| Stability of Final Product | Stable. | The colored product is stable. |
| Common Applications | Colorimetric assays, dye chemistry, indicator. | ELISA, antioxidant capacity assays.[1] |
Reaction Mechanisms
Both this compound and ABTS are oxidized by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) to yield colored products.
This compound Oxidation:
In this reaction, the colorless this compound is oxidized to the intensely colored Bindschedler's green (malachite green) cation.
ABTS Oxidation:
ABTS is oxidized by HRP to a soluble, green-colored radical cation (ABTS•+).
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, based on existing literature, the following outlines a general approach for a comparative experiment.
Objective: To compare the performance of this compound and ABTS as chromogenic substrates for horseradish peroxidase (HRP).
Experimental Workflow:
Materials:
-
Horseradish Peroxidase (HRP), enzyme grade
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Appropriate buffer (e.g., Phosphate-Citrate Buffer, pH 5.0 for ABTS; a similar pH buffer should be tested and optimized for Bindschedler's green)
-
96-well microplates
-
Microplate reader
Protocol for this compound (Adapted from a coupled assay):
-
Prepare a stock solution of this compound: Dissolve the leuco base in an appropriate organic solvent (e.g., DMSO) and then dilute into the assay buffer. The final concentration in the assay may need optimization, but a starting point could be around 50 µM.
-
Prepare HRP dilutions: Serially dilute HRP in the assay buffer to a range of concentrations.
-
Prepare the reaction mixture: In each well of a 96-well plate, combine the HRP dilution, the this compound working solution, and the assay buffer.
-
Initiate the reaction: Add a fixed concentration of H₂O₂ (e.g., 1 mM) to each well to start the reaction.
-
Incubate and measure: Incubate the plate at room temperature, protected from light. Measure the absorbance at approximately 620 nm or 727 nm at regular time intervals for kinetic studies or after a fixed time for endpoint analysis.
Protocol for ABTS:
-
Prepare ABTS substrate solution: Dissolve ABTS in the assay buffer (e.g., Phosphate-Citrate Buffer, pH 5.0) to a final concentration of 1 mM.
-
Prepare HRP dilutions: Serially dilute HRP in the assay buffer.
-
Prepare the reaction mixture: In each well of a 96-well plate, combine the HRP dilution and the ABTS substrate solution.
-
Initiate the reaction: Add a fixed concentration of H₂O₂ (e.g., 1 mM) to each well.
-
Incubate and measure: Incubate the plate at room temperature, protected from light. Measure the absorbance at 405-410 nm at regular time intervals or after a fixed time.
Conclusion
Both this compound and ABTS serve as effective chromogenic substrates for horseradish peroxidase, yielding green-colored products upon oxidation. Based on its significantly higher molar extinction coefficient, Bindschedler's green has the potential for higher sensitivity in colorimetric assays. However, ABTS is a well-established, water-soluble, and extensively characterized substrate for ELISA and other applications.
The choice between these two substrates will depend on the specific requirements of the assay. For applications where high sensitivity is paramount and optimization of substrate solubilization is feasible, this compound may offer an advantage. For routine applications requiring a reliable, easy-to-use, and well-documented substrate, ABTS remains a solid choice. Further direct comparative studies are warranted to fully elucidate the performance differences between these two chromogens.
References
A Comparative Guide to Alternatives for Hydrogen Peroxide Detection: Moving Beyond Bindschedler's Green Leuco Base
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various alternatives to Bindschedler's green leuco base for the sensitive and quantitative detection of hydrogen peroxide (H₂O₂). As a critical reactive oxygen species involved in numerous biological processes and a key analyte in various assays, the accurate measurement of H₂O₂ is paramount. This document evaluates colorimetric, fluorometric, and chemiluminescent methods, offering experimental data to aid in the selection of the most suitable technique for your research needs.
Quantitative Performance Comparison
The selection of a hydrogen peroxide detection method often depends on the required sensitivity, the expected concentration range of H₂O₂ in the sample, and the available instrumentation. The following table summarizes the key performance metrics of this compound and its alternatives.
| Method/Reagent | Detection Method | Typical Limit of Detection (LOD) | Linear Range | Wavelength (nm) | Key Advantages |
| This compound | Colorimetric | ~1 µM | 1-20 µM | 725 | Established method |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Colorimetric | ~0.4 µM | 1-25 µM | 370 or 652 | High sensitivity, readily available |
| o-Phenylenediamine (OPD) | Colorimetric | ~0.25 µM | 0.5-150 µM | 450 | Good sensitivity |
| 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Colorimetric | 0.1-0.18 µM[1][2] | 0-40 µM[1][2][3][4] | 415, 650, 732, 820[1][2][3] | Stable radical, multiple wavelengths |
| Amplex® Red (ADHP) | Fluorometric | 50 nM (0.05 µM)[5] | 0.1-10 µM | Ex: 571, Em: 585[5] | High sensitivity, stable product |
| Luminol | Chemiluminescent | 0.039 µM - 0.308 mM[6][7] | 0.05-100 µM or 0.5-12 mM[6][7] | Light Emission | Extremely high sensitivity |
| Xylenol Orange (FOX Assay) | Colorimetric | ~1.5 µM[8] | 0-175 µM[9] | 560-595[8] | Wide linear range |
| Potassium Iodide (KI) | Colorimetric | 0.09-0.33 µM[10][11] | 0-70 µM[10][11] | 350 or 390[12] | Inexpensive, simple |
| 3,3'-Diaminobenzidine (DAB) | Colorimetric | ~0.1 ng/mL (in ELISA) | 0.2-32 ng/mL (in ELISA) | Brown Precipitate | Forms insoluble precipitate |
| Ammonium Molybdate | Colorimetric | ~0.41 mmol/L | 0.41-125 mmol/L | 405 | Simple, enzyme-free |
Signaling Pathways and Experimental Workflows
The detection of hydrogen peroxide by many of these alternatives involves an enzymatic reaction, typically catalyzed by horseradish peroxidase (HRP), or a chemical reaction leading to a measurable signal.
Peroxidase-Catalyzed Oxidation of Chromogenic and Fluorogenic Substrates
In the presence of hydrogen peroxide, HRP catalyzes the oxidation of a substrate (leuco dye, TMB, ABTS, Amplex Red, etc.), which results in a colored or fluorescent product.
Caption: Peroxidase-catalyzed H₂O₂ detection.
Luminol Chemiluminescence Reaction
The oxidation of luminol by hydrogen peroxide, often in the presence of a catalyst like HRP, produces an excited-state intermediate (3-aminophthalate) that emits light upon relaxation.
Caption: Luminol chemiluminescence pathway.
General Experimental Workflow for H₂O₂ Quantification
A typical workflow for quantifying hydrogen peroxide in a sample using a plate-reader-based assay involves sample preparation, reaction initiation, incubation, and signal detection.
Caption: General H₂O₂ assay workflow.
Experimental Protocols
Below are detailed methodologies for three key alternatives to this compound.
Amplex® Red (Fluorometric) Assay
This protocol is adapted for a 96-well microplate format.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Microplate reader with fluorescence capabilities (Ex/Em = ~570/585 nm)
-
Black, flat-bottom 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent by dissolving it in DMSO. Store protected from light.
-
Prepare a 10 U/mL stock solution of HRP in reaction buffer.
-
Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) by diluting a stock solution in reaction buffer.
-
-
Working Solution Preparation:
-
On the day of the assay, prepare the Amplex® Red/HRP working solution. For each 1 mL of working solution, mix 980 µL of reaction buffer, 10 µL of 10 U/mL HRP, and 10 µL of 10 mM Amplex® Red. Protect this solution from light.
-
-
Assay:
-
Pipette 50 µL of your samples and H₂O₂ standards into separate wells of the 96-well plate.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at approximately 570 nm and emission detection at approximately 585 nm.[5]
-
-
Data Analysis:
-
Subtract the fluorescence of the zero H₂O₂ standard (blank) from all readings.
-
Plot the fluorescence of the H₂O₂ standards versus their concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration in your samples from the standard curve.
-
TMB (Colorimetric) Assay
This protocol is for an endpoint assay in a 96-well microplate.
Materials:
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Horseradish Peroxidase (HRP)
-
Reaction Buffer (e.g., citrate-phosphate buffer, pH 5.0)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader with absorbance capabilities (450 nm)
-
Clear, flat-bottom 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HRP (e.g., 1 µg/mL) in the reaction buffer.
-
Prepare a series of H₂O₂ standards (e.g., 0 to 25 µM) in the reaction buffer.
-
-
Assay:
-
Add 50 µL of your samples and H₂O₂ standards to separate wells.
-
Add 50 µL of the HRP working solution to each well.
-
Add 50 µL of the TMB substrate solution to each well to start the reaction.
-
Incubate for 10-20 minutes at room temperature. The solution will turn blue.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Measurement:
-
Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve and calculate the H₂O₂ concentration in your samples.
-
Luminol (Chemiluminescent) Assay
This protocol is for a 96-well microplate format and requires a luminometer.
Materials:
-
Luminol
-
Horseradish Peroxidase (HRP)
-
Alkaline Buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
Microplate luminometer
-
White, opaque 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of luminol (e.g., 10 mM) in DMSO.
-
Prepare a working solution of HRP (e.g., 5 U/mL) in the alkaline buffer.
-
Prepare H₂O₂ standards (e.g., 0 to 100 µM) in the alkaline buffer.
-
-
Working Solution Preparation:
-
Prepare the luminol/HRP working solution by diluting the luminol stock and HRP stock in the alkaline buffer. The final concentrations will depend on the sensitivity required.
-
-
Assay:
-
Pipette 50 µL of your samples and H₂O₂ standards into the wells of the white microplate.
-
Place the plate in the luminometer.
-
-
Measurement:
-
Program the luminometer to inject 50 µL of the luminol/HRP working solution into each well and immediately measure the light emission (luminescence). The integration time will depend on the signal intensity.
-
-
Data Analysis:
-
Subtract the luminescence of the blank from all readings.
-
Create a standard curve by plotting the luminescence signal against the H₂O₂ concentration.
-
Determine the H₂O₂ concentration in your samples.
-
This guide provides a starting point for selecting and implementing an alternative to this compound for hydrogen peroxide detection. The optimal method will depend on the specific requirements of your experiment, including sensitivity, sample matrix, and available equipment. It is always recommended to optimize the chosen assay for your specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-wavelength spectrophotometric determination of hydrogen peroxide in water by oxidative coloration of ABTS via Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-wavelength spectrophotometric determination of hydrogen peroxide in water with peroxidase-catalyzed oxidation of ABTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. nwlifescience.com [nwlifescience.com]
- 9. Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric determination of hydrogen peroxide in water with peroxidase-catalyzed oxidation of potassium iodide and its applications to hydroxylamine-involved Fenton and Fenton-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
A Comparative Guide to Analytical Methods for Permanganate Determination: Spectrophotometry vs. Redox Titration
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Analytical Techniques for the Quantification of Permanganate, Supported by Experimental Data and Detailed Protocols.
This guide provides a comprehensive comparison of two widely used analytical methods for the determination of permanganate (MnO₄⁻) concentration: UV-Visible Spectrophotometry and Redox Titration with sodium oxalate. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental results in research, quality control, and drug development. This document presents a side-by-side evaluation of these two methods, summarizing their performance based on key validation parameters. Detailed experimental protocols are provided to enable researchers to reproduce these methods.
Method Performance Comparison
The following table summarizes the key validation parameters for the spectrophotometric and titrimetric determination of permanganate. This data has been compiled from various analytical chemistry resources and validation studies.
| Validation Parameter | Spectrophotometric Method | Redox Titration with Sodium Oxalate |
| Principle | Measurement of light absorbance by the colored permanganate ion at a specific wavelength (λmax = 525 nm). | Volumetric analysis based on the redox reaction between permanganate and a primary standard (sodium oxalate) in an acidic medium. |
| **Linearity (R²) ** | ≥ 0.998[1] | Not typically measured; based on stoichiometry. |
| Accuracy (Recovery) | 99.17% - 102.22%[2] | High, as it's a primary standardization method. |
| Precision (RSD%) | 1.7% - 7.8%[3] | High, with proper technique. |
| Limit of Detection (LOD) | 6.8 x 10⁻⁴ mmol/L[3] | Higher than spectrophotometry. |
| Limit of Quantification (LOQ) | 2.0 x 10⁻³ mmol/L[3] | Higher than spectrophotometry. |
| Throughput | High; suitable for multiple samples. | Low; sequential, single-sample analysis. |
| Interferences | Turbidity, other colored compounds, and manganese dioxide.[4] | Other oxidizing or reducing agents in the sample. |
Experimental Protocols
Spectrophotometric Determination of Permanganate
This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
a. Preparation of Standard Solutions:
-
Stock Solution (0.008 M KMnO₄): Accurately weigh approximately 1.26 g of solid potassium permanganate (KMnO₄).[5] Quantitatively transfer it to a 1000 mL volumetric flask, dissolve in distilled water, and dilute to the mark.
-
Working Standards: Prepare a series of at least five working standard solutions by serial dilution of the stock solution into volumetric flasks.[5][6][7]
b. Determination of Maximum Wavelength (λmax):
-
Using a spectrophotometer, measure the absorbance of one of the standard solutions across a wavelength range of 400 nm to 600 nm, using distilled water as a blank.[5]
-
Plot absorbance versus wavelength to determine the λmax, which should be approximately 525 nm for potassium permanganate.[3][5]
c. Calibration Curve Construction:
-
Set the spectrophotometer to the determined λmax (525 nm).
-
Measure the absorbance of each of the prepared standard solutions, starting from the most dilute.[5]
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.[1]
d. Analysis of Unknown Sample:
-
Measure the absorbance of the unknown permanganate solution at 525 nm.
-
Determine the concentration of the unknown sample from the calibration curve.
Redox Titration of Permanganate with Sodium Oxalate
This is a classical titrimetric method where a solution of potassium permanganate is standardized using sodium oxalate as a primary standard. The reaction is carried out in a hot, acidic solution.
a. Preparation of Reagents:
-
Potassium Permanganate Solution (~0.02 M): Dissolve approximately 3.2 g of KMnO₄ in 1000 mL of distilled water.[8] Heat the solution to boiling for about an hour to oxidize any organic matter, then let it stand for at least two days in the dark before filtering.[8]
-
Sodium Oxalate Primary Standard (~0.05 M): Dry pure sodium oxalate (Na₂C₂O₄) at 105-110°C for at least 2 hours and cool in a desiccator.[8] Accurately weigh approximately 6.7 g of the dried Na₂C₂O₄, dissolve it in a 1000 mL volumetric flask with distilled water, and dilute to the mark.[8]
-
Sulfuric Acid Solution (5% v/v): Slowly add 50 mL of concentrated sulfuric acid to 950 mL of distilled water while stirring.
b. Titration Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.[8]
-
Add approximately 250 mL of the diluted sulfuric acid solution.[9]
-
Titrate the hot oxalate solution with the potassium permanganate solution from a burette. The purple color of the permanganate will disappear as it reacts. The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.[8]
-
Record the volume of KMnO₄ solution used. Repeat the titration at least two more times to ensure precision.
Signaling Pathways and Experimental Workflows
References
- 1. scribd.com [scribd.com]
- 2. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of Ultraviolet-Visible Spectrophotometric Method for Determination of Potassium Permanganate Consumption for Migrants from Food Contact Rubber [spkx.net.cn]
- 4. NEMI Method Summary - 4500-KMnO4 [nemi.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. ipu.sujal.dev [ipu.sujal.dev]
- 7. docsity.com [docsity.com]
- 8. benchchem.com [benchchem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. hiranuma.com [hiranuma.com]
A Comparative Guide to Bindschedler's Green Leuco Base Assays: Limit of Detection and Quantification
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is critical for the development of sensitive and reliable enzymatic assays. Bindschedler's green leuco base (BGLB) is a chromogenic substrate used in peroxidase-based assays, offering a distinct colorimetric signal upon oxidation. This guide provides a comparative analysis of BGLB assays with common alternatives, focusing on the limit of detection (LOD) and limit of quantification (LOQ), supported by experimental protocols and data.
Comparison of Chromogenic Substrates
The choice of a chromogenic substrate significantly impacts the sensitivity and dynamic range of an assay. While specific LOD and LOQ values for this compound assays are not extensively published, its performance can be inferred from its use in coupled enzymatic assays. For a direct comparison, this guide includes performance data for two widely used alternative chromogenic substrates: 3,3',5,5'-tetramethylbenzidine (TMB) and o-phenylenediamine (OPD).
| Chromogenic Substrate | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (BGLB) | Not explicitly stated in literature | Data not readily available | Data not readily available | N/A |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Hydrogen Peroxide | 1.275 µmol/L | Data not readily available | [1] |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | L-Histidine | 50 nM | Data not readily available | [2] |
| o-Phenylenediamine (OPD) | Lysine-specific demethylase 1 (LSD1) activity | 0.5 nM (colorimetric) | Data not readily available | [3] |
Note: The LOD and LOQ are highly dependent on the specific assay conditions, including enzyme concentration, substrate concentration, pH, temperature, and incubation time. The values presented above are for specific applications and should be considered as reference points.
Signaling Pathway and Experimental Workflow
The underlying principle of the this compound assay is the horseradish peroxidase (HRP)-catalyzed oxidation of the colorless leuco form to the vibrant green Bindschedler's green in the presence of hydrogen peroxide (H₂O₂).
Caption: HRP-catalyzed oxidation of this compound.
The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a crucial step in validating any quantitative assay. The following workflow outlines the general procedure.
Caption: Experimental workflow for determining LOD and LOQ.
Experimental Protocols
Protocol 1: this compound Assay for Peroxidase Activity
This protocol is adapted from a method for quantifying pyruvate, where the production of hydrogen peroxide is coupled to the oxidation of a this compound precursor (referred to as DA-64 in the source).[4] This can be modified to directly measure peroxidase activity or hydrogen peroxide concentration.
Materials:
-
Potassium phosphate buffer (50 mM, pH 5.6)
-
Magnesium chloride (MgCl₂)
-
This compound (BGLB) solution
-
Thiamine pyrophosphate (TPP)
-
Pyruvate oxidase (POX) (if coupling to pyruvate detection)
-
Horseradish peroxidase (HRP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 727 nm
Procedure:
-
Prepare the Master Mix: For a set of reactions, prepare a master mix containing:
-
50 mM potassium phosphate buffer (pH 5.6)
-
100 µM MgCl₂
-
50 µM this compound
-
50 µM Thiamine pyrophosphate (TPP)
-
0.05 U Pyruvate oxidase (if applicable)
-
0.25 U Horseradish peroxidase
-
-
Sample Preparation: Prepare samples containing the analyte of interest (e.g., hydrogen peroxide or a sample containing peroxidase).
-
Reaction Incubation:
-
Add 100 µL of the master mix to each well of a 96-well microplate.
-
Add 100 µL of the sample to the corresponding wells.
-
Incubate the plate for 40 minutes at 37°C with shaking at 500 rpm.[4]
-
-
Measurement: Measure the absorbance of the resulting Bindschedler's green at a wavelength of 727 nm.[4] A background correction can be performed by measuring absorbance at 540 nm.[4]
Protocol 2: Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
This protocol provides a general framework for determining the LOD and LOQ of a colorimetric assay.
Procedure:
-
Limit of Blank (LOB) Determination:
-
Prepare a minimum of 10 blank samples that contain all the assay components except for the analyte.
-
Measure the absorbance of each blank replicate.
-
Calculate the mean (Meanblank) and the standard deviation (SDblank) of the blank measurements.
-
LOB = Meanblank + 1.645 * (SDblank)
-
-
Limit of Detection (LOD) Determination:
-
Prepare a minimum of 10 samples with a very low, known concentration of the analyte.
-
Measure the absorbance of each low-concentration replicate.
-
Calculate the standard deviation of these measurements (SDlow concentration).
-
LOD = LOB + 1.645 * (SDlow concentration)
-
Alternatively, LOD can be estimated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve.
-
-
Limit of Quantification (LOQ) Determination:
-
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
It is often estimated as 10 times the standard deviation of the blank divided by the slope of the calibration curve.
-
To experimentally verify the LOQ, prepare a series of samples with concentrations around the estimated LOQ and measure their absorbance. The LOQ is the lowest concentration that provides a signal that is at least 10 times the signal of the blank and has an acceptable level of precision (e.g., a relative standard deviation of less than 20%).
-
Conclusion
This compound serves as a valuable chromogenic substrate in peroxidase-based assays, producing a distinct green color upon oxidation. While direct comparative data on its LOD and LOQ are not as readily available as for more common substrates like TMB and OPD, the provided protocols enable researchers to determine these critical performance parameters for their specific applications. The choice of chromogenic substrate will ultimately depend on the required sensitivity, dynamic range, and specific experimental conditions of the assay being developed. For highly sensitive applications, alternatives such as TMB and OPD have demonstrated low nanomolar to micromolar detection limits. Researchers are encouraged to perform their own validation studies to determine the most suitable substrate for their needs.
References
- 1. scbt.com [scbt.com]
- 2. HPLC determination and MS confirmation of malachite green, gentian violet, and their leuco metabolite residues in channel catfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bindschedler's Green Leuco Base and Alternative Chromogenic Substrates for Peroxidase-Based Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is paramount for achieving sensitive and reliable results in peroxidase-based assays, such as the widely used Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive cross-validation of Bindschedler's green leuco base (BGLB) with other commonly employed analytical techniques, offering a comparative analysis of their performance based on available experimental data.
This compound is a versatile chromogenic substrate that, upon enzymatic oxidation by horseradish peroxidase (HRP) in the presence of hydrogen peroxide, forms a stable, green-colored product. This reaction provides a quantitative measure of peroxidase activity, which is central to numerous detection methodologies. This guide will delve into a comparison of BGLB with established HRP substrates, namely 3,3’,5,5’-Tetramethylbenzidine (TMB), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-phenylenediamine (OPD), focusing on their relative sensitivities and key procedural differences.
Quantitative Performance Comparison
The choice of substrate can significantly impact the sensitivity and dynamic range of an assay. The following table summarizes the key performance characteristics of BGLB and its alternatives based on reported experimental data.
| Substrate | Oxidized Product Color | Optimal Wavelength (without stop solution) | Optimal Wavelength (with stop solution) | Relative Sensitivity |
| This compound (BGLB) | Green | 727 nm[1] | Not typically used | High |
| 3,3’,5,5’-Tetramethylbenzidine (TMB) | Blue | 652 nm | 450 nm (Yellow) | Highest |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Green | 405-410 nm | 405-410 nm | Lower |
| o-phenylenediamine (OPD) | Yellow | 450 nm | 490 nm (Orange) | Intermediate |
Note: Relative sensitivity is a general comparison based on available literature. Direct head-to-head comparisons may vary depending on specific assay conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for horseradish peroxidase assays using BGLB, TMB, and ABTS.
This compound (BGLB) Coupled Enzymatic Assay
This protocol describes a coupled enzymatic assay for the detection of an analyte (e.g., pyruvate) that produces hydrogen peroxide, which is then used by HRP to oxidize BGLB.
Materials:
-
This compound (referred to as DA-64 in some literature)[1]
-
Horseradish Peroxidase (HRP)
-
Analyte-specific oxidase (e.g., Pyruvate Oxidase)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 5.6)
-
Cofactors as required by the oxidase (e.g., MgCl₂, Thiamin pyrophosphate)
-
Microplate reader capable of measuring absorbance at 727 nm
Procedure:
-
Prepare a master mix containing the assay buffer, HRP, the analyte-specific oxidase, and any necessary cofactors.
-
Add the this compound to the master mix to a final concentration of 50 µM.[1]
-
Dispense 100 µL of the master mix into each well of a 96-well microplate.
-
Add 100 µL of the sample or standard to the respective wells.
-
Incubate the plate at 37°C for 40 minutes with shaking.[1]
-
Measure the absorbance at 727 nm. A background correction can be performed by measuring absorbance at 540 nm.[1]
3,3’,5,5’-Tetramethylbenzidine (TMB) ELISA Protocol
This protocol provides a general procedure for a direct or indirect ELISA using TMB as the HRP substrate.
Materials:
-
TMB Substrate Solution (commercially available as a one-component or two-component system)
-
Stop Solution (e.g., 2M Sulfuric Acid or 1M Phosphoric Acid)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coated and blocked 96-well ELISA plate
-
HRP-conjugated antibody
-
Microplate reader capable of measuring absorbance at 450 nm and/or 652 nm
Procedure:
-
Perform all incubation and washing steps of the ELISA as required for the specific assay.
-
After the final wash, add 100 µL of the TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
To stop the reaction, add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Gently tap the plate to ensure thorough mixing.
-
Measure the absorbance at 450 nm within 30 minutes of adding the stop solution. For kinetic assays, the absorbance of the blue product can be measured at 652 nm without a stop solution.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) ELISA Protocol
This protocol outlines a general procedure for an ELISA using ABTS as the HRP substrate.
Materials:
-
ABTS Substrate Solution (typically prepared from tablets or powder)
-
Hydrogen Peroxide (H₂O₂)
-
Substrate Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0-5.0)
-
Stop Solution (e.g., 1% Sodium Dodecyl Sulfate - SDS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coated and blocked 96-well ELISA plate
-
HRP-conjugated antibody
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Perform all incubation and washing steps of the ELISA as required for the specific assay.
-
Prepare the ABTS Substrate Solution by dissolving ABTS in the substrate buffer and adding H₂O₂ immediately before use.
-
After the final wash, add 100 µL of the freshly prepared ABTS Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
The reaction can be stopped by adding 100 µL of 1% SDS solution. The green color will be stable.
-
Measure the absorbance at 405-410 nm.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and procedural steps can aid in understanding and optimizing analytical assays.
Figure 1. Signaling pathway for the HRP-catalyzed oxidation of this compound.
Figure 2. A generalized experimental workflow for an indirect ELISA utilizing a chromogenic substrate.
Conclusion
The cross-validation of this compound with other analytical techniques reveals it to be a highly sensitive chromogenic substrate suitable for peroxidase-based assays. Its distinct spectral properties, with an absorbance maximum at 727 nm for the oxidized product, offer an alternative to the more commonly used TMB and ABTS substrates.
The selection of the optimal substrate ultimately depends on the specific requirements of the assay. For applications demanding the highest sensitivity, TMB is often the preferred choice. However, BGLB presents a viable and robust alternative, particularly in coupled enzymatic assays where its high sensitivity and the spectral properties of its oxidized product can be advantageous. ABTS, while less sensitive, offers a stable green product that can be convenient for certain applications. Researchers and assay developers are encouraged to empirically test and validate the most suitable substrate for their specific experimental context to ensure optimal performance and data quality.
References
Advantages and disadvantages of using Bindschedler's green leuco base
For researchers, scientists, and drug development professionals utilizing colorimetric assays, the selection of a suitable chromogenic substrate is a critical decision that directly impacts experimental outcomes. Bindschedler's green leuco base is one such reagent used in various analytical and dye-based applications. This guide provides a comprehensive comparison of this compound, exploring its advantages and disadvantages in the context of commonly used alternatives. While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, this guide synthesizes available information to offer a balanced overview.
Overview of this compound
This compound, chemically known as N,N,N',N'-tetramethyldiaminodiphenylamine, is a versatile compound that, in its leuco form, is colorless.[1] Upon oxidation, it is converted to the intensely colored Bindschedler's green. This property makes it useful as an indicator in redox titrations and various colorimetric assays.[1] Its applications extend to the textile and paper industries as a dye precursor.[1] The compound is a solid, appearing as a white to gray or reddish powder, and is known to be sensitive to air and light.
Advantages and Disadvantages
The utility of this compound in a research setting is best understood by examining its inherent strengths and weaknesses, particularly in comparison to other well-established chromogenic substrates.
Advantages:
-
Distinct Color Change: The transition from a colorless leuco form to a vibrant green color provides a clear and easily detectable endpoint in assays.
-
Versatility: Its application is not limited to a single type of assay; it has been used in various analytical techniques.[1]
-
Stability (in solid form): When stored appropriately, the solid leuco base can be stable.
Disadvantages:
-
Sensitivity to Air and Light: The compound's sensitivity to atmospheric oxygen and light can lead to premature color change and high background signals, potentially compromising assay accuracy.
-
Limited Aqueous Solubility: Like many leuco dyes, its solubility in aqueous buffers, often used in biological assays, can be limited.
-
Lack of Extensive Commercial Assay Kits: Compared to substrates like TMB, commercially available, pre-optimized assay kits using this compound are less common, requiring more in-house optimization.
-
Potential for Auto-oxidation: The tendency to oxidize in the absence of a specific enzymatic reaction can be a significant drawback, leading to false-positive results.
Comparison with Common Alternatives
The most relevant alternatives to this compound in a research context, particularly for enzyme-linked immunosorbent assays (ELISAs) involving horseradish peroxidase (HRP), are 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
| Feature | This compound | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Oxidized Product Color | Green | Blue (kinetic), Yellow (stopped) | Yellow-Orange | Green |
| Sensitivity | Data not readily available | Very High | High | Moderate |
| Stability | Sensitive to air and light | Good (in solution) | Light-sensitive, potentially mutagenic | Good (in solution) |
| Common Applications | Analytical chemistry, dye precursor | ELISA, Western Blotting | ELISA | ELISA |
| Advantages | Distinct color change | High sensitivity, non-carcinogenic | Good sensitivity | Wide dynamic range |
| Disadvantages | Air/light sensitivity, potential auto-oxidation | Requires a stop solution for endpoint reading | Potential mutagenicity | Lower sensitivity than TMB and OPD |
Experimental Protocols
Generalized Protocol for Analyte Detection:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or acetone) due to its limited aqueous solubility.
-
Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., phosphate or acetate buffer) to the desired concentration. This solution should be prepared fresh and protected from light.
-
Prepare solutions of the analyte at various concentrations to generate a standard curve.
-
-
Assay Procedure:
-
Pipette the standard solutions and unknown samples into separate test tubes or microplate wells.
-
Add the this compound working solution to each tube or well.
-
Initiate the reaction by adding the component that will induce the oxidation of the leuco base in the presence of the analyte (e.g., an oxidizing agent or an enzyme-conjugate).
-
Incubate the reaction mixture for a specified time at a controlled temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance of the resulting green solution at its maximum absorbance wavelength (λmax), which would need to be determined experimentally but is expected to be in the green region of the visible spectrum.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Process
Experimental Workflow for a Colorimetric Assay
Caption: A generalized workflow for a colorimetric assay using this compound.
General Signaling Pathway in a Peroxidase-Based Assay
References
Performance characteristics of Bindschedler's green leuco base in different sample types
For Immediate Release
In the dynamic landscape of scientific research and drug development, the selection of appropriate analytical reagents is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance characteristics of Bindschedler's green leuco base (BGLB) in various sample types, benchmarked against other common chromogenic substrates. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound is a highly sensitive and versatile chromogenic substrate suitable for a range of analytical applications, particularly in enzymatic assays and the determination of oxidizing agents. Its performance is comparable, and in some aspects superior, to other widely used reagents such as N,N-diethyl-p-phenylenediamine (DPD) and 3,3',5,5'-tetramethylbenzidine (TMB). The choice of substrate is ultimately dependent on the specific requirements of the assay, including the sample matrix, desired sensitivity, and instrumentation.
Performance Characteristics at a Glance
The following tables summarize the key performance indicators of this compound and its alternatives in two common applications: determination of free chlorine in water and as a substrate in horseradish peroxidase (HRP)-based enzymatic assays.
Table 1: Comparison of Chromogenic Substrates for Free Chlorine Determination in Water
| Parameter | This compound (BGLB) | N,N-diethyl-p-phenylenediamine (DPD) | Leucocrystal Violet (LCV) |
| Detection Principle | Oxidation of the leuco dye by free chlorine results in a colored product. | Oxidation by free chlorine forms a magenta-colored radical cation.[1] | Oxidation by free chlorine in an acidic medium produces a violet color.[2] |
| Wavelength (λmax) | ~727 nm (for oxidized form)[3] | 515 nm or 551 nm | ~592 nm[2] |
| Linear Range | Analyte dependent, requires empirical determination. | 0.05 - 4 mg/L | Not explicitly stated, requires empirical determination. |
| Limit of Detection (LOD) | Method dependent, requires empirical determination. | As low as 0.05 g/mL[4] | Not explicitly stated, requires empirical determination. |
| Key Advantages | High molar absorptivity of the oxidized form can lead to high sensitivity. | Well-established and widely accepted standard method.[1] | Reported to have higher absorbance than DPD under certain conditions.[2] |
| Potential Interferences | Other oxidizing agents, high levels of combined chlorine, turbidity. Potential for reduction of the colored product by components in complex samples.[3] | Monochloramine, other oxidizing agents (e.g., bromine, iodine, permanganate), high manganese concentrations, sunlight.[5] | Requires acidic conditions for color development; potential for interference from other oxidizing agents. |
Table 2: Comparison of Chromogenic Substrates for Horseradish Peroxidase (HRP) Assays
| Parameter | This compound (BGLB) Derivative (DA-64) | 3,3',5,5'-Tetramethylbenzidine (TMB) | o-Dianisidine | Guaiacol |
| Detection Principle | HRP-catalyzed oxidation by H₂O₂ produces a green-colored product.[3] | HRP-catalyzed oxidation by H₂O₂ produces a blue-colored product, which turns yellow upon addition of an acid stop solution. | HRP-catalyzed oxidation by H₂O₂ produces a colored product.[6] | HRP-catalyzed oxidation by H₂O₂ produces a reddish-brown colored product (tetraguaiacol).[7] |
| Wavelength (λmax) | 727 nm[3] | 652 nm (blue), 450 nm (yellow) | 460 nm[6] | 470 nm[7] |
| Sensitivity | High sensitivity and large dynamic range reported.[3] | High sensitivity. | Good sensitivity. | Moderate sensitivity. |
| Key Advantages | Long-wavelength detection minimizes interference from biological samples. | High sensitivity and widely used in ELISA. | Established reagent for HRP assays. | Simple and cost-effective. |
| Potential Disadvantages | The colored product can be reduced back to the leuco form by cellular components like NADH, potentially underestimating the signal in complex biological samples.[3] | Light sensitive; the blue product is unstable and requires a stop solution for endpoint assays. | Carcinogenic potential. | The colored product is less stable than others. |
Experimental Protocols
Determination of Pyruvate using a BGLB Derivative (DA-64) in a Coupled Enzymatic Assay
This protocol is adapted from a high-throughput screening method for D-glycerate dehydratase activity.[3]
Principle: The assay quantifies pyruvate through a coupled enzymatic reaction. Pyruvate oxidase produces hydrogen peroxide (H₂O₂) from pyruvate. In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes the leuco dye DA-64 (a derivative of Bindschedler's green) to form a stable green-colored product, Bindschedler's green, which is measured spectrophotometrically at 727 nm.[3]
Reagents:
-
Potassium phosphate buffer (50 mM, pH 5.6)
-
Magnesium chloride (MgCl₂) (100 µM)
-
DA-64 (50 µM)
-
Thiamin pyrophosphate (TPP) (50 µM)
-
Pyruvate oxidase (POX) (0.05 U)
-
Horseradish peroxidase (HRP) (0.25 U)
-
Pyruvate standard solutions
-
Sample containing pyruvate
Procedure:
-
Prepare a master mix containing potassium phosphate buffer, MgCl₂, DA-64, TPP, POX, and HRP.
-
Add the master mix to the wells of a microplate.
-
Add pyruvate standards or samples to the respective wells to initiate the reaction.
-
Incubate the plate at a controlled temperature.
-
Measure the absorbance at 727 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the pyruvate standards.
-
Determine the pyruvate concentration in the samples by interpolating their absorbance values on the standard curve.
Note on Sample Matrix: For samples containing cellular extracts, a pre-treatment step may be necessary to remove interfering substances like NADH, which can reduce the colored Bindschedler's green back to its colorless leuco form.[3] This can be achieved by incubation with lactate dehydrogenase (LDH) to consume NADH.[3]
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the core chemical reaction.
Conclusion
This compound and its derivatives are powerful tools in the analytical chemist's and biochemist's arsenal. The long-wavelength absorbance of its oxidized form offers a distinct advantage in reducing background interference from complex biological matrices. However, researchers must be mindful of potential reducing agents in their samples that could interfere with the assay. When compared to established methods like the DPD assay for chlorine, BGLB presents a promising alternative, though more direct comparative studies are needed to fully delineate its performance characteristics. For enzymatic assays, BGLB derivatives have demonstrated high sensitivity and a broad dynamic range, making them an excellent choice for high-throughput screening applications. The selection of the optimal chromogenic substrate will always be a balance of sensitivity, specificity, cost, and the specific demands of the experimental system.
References
- 1. US20150050195A1 - Chlorine analytical test element and a stabilized n, n-diethyl-p-phenylenediamine solution - Google Patents [patents.google.com]
- 2. "Assessment of Chlorine Detection Using Leucocrystal Violet for Use in " by Amanda M Dragos [docs.lib.purdue.edu]
- 3. Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved N,N′-diethyl-p-phenylenediamine (DPD) method for the determination of free chlorine based on multiple wavelength detection | Semantic Scholar [semanticscholar.org]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. ableweb.org [ableweb.org]
A Comparative Guide to the Bindschedler's Green Leuco Base Assay for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Bindschedler's green leuco base assay with alternative methods for quantifying enzyme activity, particularly for oxidoreductases like laccases and peroxidases. Due to a lack of standardized and publicly available protocols for the this compound assay for enzyme activity, this guide offers a representative protocol based on the general principles of leuco dye-based assays. It is crucial to note that this protocol would require specific validation for any particular application.
Introduction to the this compound Assay
This compound is a chromogenic substrate that, upon oxidation, is converted to the intensely colored Bindschedler's green dye. This reaction can be catalyzed by enzymes such as laccases and peroxidases, making it a potential tool for quantifying their activity. The colorless leuco form of the dye allows for a direct spectrophotometric measurement of the reaction rate as the green color develops.
Experimental Protocols
Representative this compound Assay Protocol for Peroxidase/Laccase Activity
Note: This is a generalized protocol and must be optimized and validated for specific enzymes and experimental conditions.
Materials:
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Enzyme solution (laccase or peroxidase) of unknown concentration
-
Hydrogen peroxide (H₂O₂) solution (for peroxidase assay, e.g., 10 mM)
-
Reaction buffer (e.g., 100 mM sodium acetate buffer, pH 5.0 for laccase; or 100 mM sodium phosphate buffer, pH 7.0 for peroxidase)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the reaction buffer, this compound solution, and, for peroxidase assays, the H₂O₂ solution.
-
Blank Measurement: Measure the absorbance of the reaction mixture at the optimal wavelength for Bindschedler's green (approximately 725 nm) before adding the enzyme. This serves as the blank.
-
Initiate Reaction: Add a small, known volume of the enzyme solution to the cuvette and mix quickly.
-
Kinetic Measurement: Immediately start recording the absorbance at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 3-5 minutes).
-
Calculate Activity: Determine the initial linear rate of the reaction (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of Bindschedler's green is known.
Data Presentation: Comparison of Enzyme Assays
The following table summarizes the key characteristics of the this compound assay (based on general principles) and common alternative assays.
| Parameter | This compound Assay | ABTS Assay | Guaiacol Assay | DMP Assay |
| Principle | Oxidation of a colorless leuco base to a colored product. | Oxidation of a colorless substrate to a stable colored radical cation. | Oxidation of a colorless substrate to a colored product. | Oxidation of a colorless substrate to a colored product. |
| Wavelength of Detection | ~725 nm | 420 nm | 470 nm | 468 nm |
| Molar Extinction Coefficient (ε) | Not readily available | 36,000 M⁻¹cm⁻¹ | 26,600 M⁻¹cm⁻¹ (for tetraguaiacol) | 49,600 M⁻¹cm⁻¹ |
| Optimal pH | Dependent on the enzyme | Laccase: 3.0-6.0; Peroxidase: 4.5-5.5 | Laccase: 3.0-7.0; Peroxidase: 6.0-7.0 | Laccase: 3.0-5.0; Peroxidase: 4.5-5.5 |
| Limit of Detection (LOD) | Not readily available | Dependent on conditions | Dependent on conditions | Dependent on conditions |
| Limit of Quantification (LOQ) | Not readily available | Dependent on conditions | Dependent on conditions | Dependent on conditions |
Visualization of Pathways and Workflows
Below are diagrams illustrating the chemical reaction of the this compound assay and a typical experimental workflow.
Caption: Oxidation of this compound.
Caption: Workflow of the Bindschedler's green assay.
Discussion and Comparison with Alternatives
This compound Assay:
-
Advantages: The long wavelength of absorbance for Bindschedler's green may reduce interference from other sample components that absorb at lower wavelengths.
-
Disadvantages: The lack of a standardized protocol and readily available performance data (such as the molar extinction coefficient, LOD, and LOQ) makes it difficult to compare results between laboratories and to validate the assay without significant in-house development.
Alternative Assays:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Advantages: This is a widely used and well-characterized assay with a high molar extinction coefficient, leading to good sensitivity. The oxidized radical is relatively stable.
-
Disadvantages: The optimal pH is typically in the acidic range, which may not be suitable for all enzymes.
-
-
Guaiacol Assay:
-
Advantages: Guaiacol is an inexpensive and readily available substrate.
-
Disadvantages: The molar extinction coefficient of the product (tetraguaiacol) is lower than that of the ABTS radical, resulting in lower sensitivity. The reaction product can also be unstable.
-
-
DMP (2,6-Dimethoxyphenol) Assay:
-
Advantages: This assay has a very high molar extinction coefficient, offering excellent sensitivity.
-
Disadvantages: Similar to ABTS, the optimal pH is generally acidic.
-
Conclusion
While the this compound assay presents a potential method for determining the activity of laccases and peroxidases, the absence of a standardized protocol and comprehensive performance data limits its current applicability for inter-laboratory comparisons. Researchers are encouraged to consider well-established and validated methods such as the ABTS, guaiacol, or DMP assays, for which detailed protocols and performance characteristics are widely available. For reliable and reproducible results, it is essential to use a validated method and to carefully control experimental parameters such as pH, temperature, and substrate concentration. The choice of assay should be guided by the specific enzyme under investigation, the required sensitivity, and the laboratory's resources.
A Guide to Linearity and Recovery Studies in Analytical Method Validation: A Case Study with Triphenylmethane Dyes
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. Key parameters in this validation process are linearity and recovery. This guide provides an objective comparison of the performance of Bindschedler's green leuco base methods and alternative techniques, supported by experimental data from closely related compounds. Due to the limited availability of public-facing, detailed validation data specifically for this compound, this guide will use the extensively documented validation of methods for malachite green and its leuco form as a highly analogous case study. Both Bindschedler's green and malachite green are triphenylmethane dyes, and the analytical principles for their detection are similar.
Understanding Linearity and Recovery
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship is typically evaluated by a series of dilutions of a standard solution, and the results are often expressed in terms of the correlation coefficient (R²) of a linear regression curve. A high R² value (typically >0.99) indicates a strong linear relationship.[1]
Recovery studies are performed to determine the accuracy of an analytical method. This is assessed by adding a known amount of the analyte (spiking) to a sample matrix and measuring the amount of analyte detected by the method. The percentage of the spiked analyte that is detected is the percent recovery. Acceptable recovery ranges are typically between 80% and 120%.[2]
Performance Data: A Comparative Look at Triphenylmethane Dye Analysis
The following tables summarize linearity and recovery data from various studies on the analysis of malachite green (MG) and its metabolite, leucomalachite green (LMG). This data provides a benchmark for what can be expected from a validated analytical method for triphenylmethane dyes.
| Analyte | Method | Linearity Range (µg/kg) | Correlation Coefficient (R²) | Reference |
| Malachite Green (MG) | LC-MS/MS | 0.5 - 5.0 | >0.99 | [2] |
| Leucomalachite Green (LMG) | LC-MS/MS | 0.5 - 5.0 | >0.99 | [2] |
| Malachite Green (MG) | UHPLC-MS/MS | 0.25 - 2.5 | >0.95 | |
| Leucomalachite Green (LMG) | UHPLC-MS/MS | 0.25 - 2.5 | >0.95 |
| Analyte | Method | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Malachite Green (MG) | LC-MS/MS | 1.0, 1.5, 2.0 | 77 - 113 | < 13 | |
| Leucomalachite Green (LMG) | LC-MS/MS | 1.0, 1.5, 2.0 | 77 - 113 | < 13 | |
| Leucomalachite Green (LMG) | LC-VIS | 1, 2, 4, 10 | 85.9 - 93.9 | Not specified | [3] |
| Leucomalachite Green (LMG) | LC-MS/MS | 2.0 | 80.3 | Not specified | [2] |
Experimental Protocols
Below are generalized experimental protocols for conducting linearity and recovery studies for a spectrophotometric method, which is a common application for this compound as a chromogenic substrate, for example, in horseradish peroxidase (HRP) assays.
Linearity Study Protocol
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of the analyte standard (e.g., the product of the HRP reaction) and dissolve it in a suitable solvent to prepare a stock solution of a high concentration.
-
Preparation of Working Standard Solutions: Perform a serial dilution of the stock solution to prepare at least five working standard solutions of different, known concentrations. The range of these concentrations should span the expected concentration of the analyte in the samples.
-
Measurement: Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λmax) for the colored product.
-
Data Analysis: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to determine the slope, intercept, and the correlation coefficient (R²).
Recovery Study Protocol (Spike and Recovery)
-
Sample Preparation: Prepare a pooled sample matrix that is representative of the samples to be analyzed. This matrix should ideally be free of the analyte.
-
Spiking: Divide the pooled sample into at least three portions. Spike each portion with a known amount of the analyte from the stock standard solution. The spiked concentrations should be at low, medium, and high levels within the linear range of the method.
-
Unspiked Control: A portion of the pooled sample should be left unspiked to serve as a control.
-
Measurement: Analyze both the spiked and unspiked samples using the analytical method and determine the concentration of the analyte in each.
-
Calculation of Percent Recovery: The percent recovery is calculated using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams created using the DOT language outline the workflows for linearity and recovery studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and confirmatory analyses of malachite green and leucomalachite green residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bindschedler's green leuco base
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bindschedler's green leuco base. Given the limited availability of a specific Safety Data Sheet (SDS), this information is based on general best practices for handling hazardous chemicals and data for the closely related compound, leucomalachite green, which is a suspected carcinogen and mutagen, and is toxic to aquatic life. Therefore, extreme caution is advised.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel must be equipped with the appropriate PPE before handling this compound. The following table summarizes the required PPE and best practices.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times in the laboratory when handling the chemical. |
| Face Shield | Recommended to be worn in addition to goggles, especially when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Recommended for chemical resistance. Always inspect gloves for tears or punctures before use. Double gloving is advised for enhanced protection. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. |
| Respiratory Protection | Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Review the experimental protocol and this safety guide thoroughly.
-
-
Handling the Chemical:
-
Don all required PPE as outlined in the table above.
-
Conduct all weighing and transfers of this compound powder within a certified chemical fume hood.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation. Avoid pouring the powder.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Carefully remove and dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
